2-Bromobicyclo(2.2.2)octane
Description
Significance of Bicyclic Systems in Fundamental Organic Reactivity Studies
The study of bicyclic systems has been fundamental to advancing the principles of organic chemistry. Their constrained conformations provide a unique platform to investigate the interplay of structural rigidity, stereochemistry, and strain on chemical transformations.
Polycyclic frameworks, including bicyclic systems, are characterized by their structural rigidity. acs.orgqucosa.de This rigidity limits the conformational freedom of the molecule, which in turn allows for precise stereochemical control in chemical reactions. fiveable.me The fixed spatial arrangement of atoms in these systems can dictate the direction of approaching reagents, leading to highly selective transformations. This has made them invaluable in the synthesis of complex natural products and in the development of new synthetic methodologies. mdpi.com The defined geometry of polycyclic structures also makes them excellent models for studying the influence of molecular shape on biological activity. mdpi.com
Bicyclic systems can exhibit significantly higher ring strain compared to their monocyclic counterparts. wikipedia.orgwikipedia.org This increased strain energy can profoundly influence the molecule's reactivity, often leading to accelerated reaction rates as the system seeks to relieve its inherent strain. wikipedia.org The study of strained bicyclic compounds has provided deep insights into reaction mechanisms and the energetics of chemical processes.
The Bicyclo[2.2.2]octane Core: Unique Geometrical and Electronic Features
The bicyclo[2.2.2]octane skeleton is a prominent and well-studied bridged polycyclic architecture. Its unique structural and electronic properties have made it a cornerstone in the field of mechanistic organic chemistry.
| Parameter | Description | Typical Value (Å) |
|---|---|---|
| Bridgehead C-C Distance | The distance between the two bridgehead carbon atoms (C1 and C4). | ~2.6 |
Table 1: Key Geometric Parameter of the Bicyclo[2.2.2]octane Core. This table highlights the characteristic distance between the bridgehead carbon atoms in the bicyclo[2.2.2]octane framework. nih.gov
The bicyclo[2.2.2]octane system has a rich history in the elucidation of reaction mechanisms, particularly in the study of solvolysis reactions and the nature of carbocation intermediates. Foundational work in the mid-20th century on bicyclo[2.2.2]octane derivatives established important precedents for understanding the reactivity of bridged bicyclic compounds. The rigid framework of these molecules prevents the backside attack required for an SN2 reaction at the bridgehead position, making them excellent substrates for studying SN1 reactions. stackexchange.com The relative rates of solvolysis of bridgehead halides, such as 1-bromobicyclo[2.2.2]octane, have been used to probe the stability of the resulting carbocations and the influence of the bicyclic structure on their formation. stackexchange.comaskfilo.com These studies have been crucial in developing our understanding of carbocation chemistry and the factors that govern nucleophilic substitution reactions. sjsu.edu
Positional Isomerism of Halogens in Bicyclo[2.2.2]octane and the Specificity of 2-Bromobicyclo[2.2.2]octane
Halogenation of the bicyclo[2.2.2]octane core can lead to positional isomers, with the halogen substituent located at either a bridgehead (C1) or a non-bridgehead (C2) position. The reactivity of these isomers can differ significantly due to the distinct electronic and steric environments of these positions.
Bredt's Rule and the Instability of Bridgehead Carbocations
A foundational principle governing the reactivity of bicyclic systems is Bredt's Rule, first formulated by Julius Bredt in 1924. purechemistry.orgchemca.in This rule posits that a double bond cannot be formed at a bridgehead position of a bicyclic system unless the rings are large enough to accommodate the geometric strain. purechemistry.orgchemca.in This is because the formation of a double bond requires the bridgehead carbon to adopt a planar sp² hybridization, a configuration that is sterically impossible in small, rigid bicyclic systems like the bicyclo[2.2.2]octane framework. chemca.inechemi.com
This principle has significant implications for reactions that proceed through carbocation intermediates, such as SN1 and E1 reactions. The formation of a carbocation at a bridgehead position is highly unfavorable because the resulting carbocation cannot achieve the stabilizing planar geometry. echemi.comstackexchange.com This inherent instability of bridgehead carbocations leads to a dramatic decrease in the rate of solvolysis reactions for bridgehead halides compared to their non-bridgehead counterparts. stackexchange.com For instance, the solvolysis of 1-bromobicyclo[2.2.2]octane is significantly slower than that of its acyclic analogue, tert-butyl bromide. stackexchange.com
The relative rates of solvolysis for a series of bridgehead bromides illustrate this trend clearly. The flexibility of the bicyclic system plays a crucial role; more flexible structures can better accommodate the formation of a carbocation, leading to faster reaction rates. echemi.comstackexchange.com
Table 1: Relative Solvolysis Rates of Bridgehead Bromides in 80% Ethanol at 25°C
| Compound | Relative Rate |
| 1-Bromoadamantane | 1 |
| 1-Bromobicyclo[2.2.2]octane | 10-3 |
| 1-Bromobicyclo[2.2.1]heptane | 10-6 |
This table demonstrates the decreasing reactivity with increasing ring strain. stackexchange.com
In contrast, non-bridgehead halides, such as 2-Bromobicyclo[2.2.2]octane, can more readily undergo substitution and elimination reactions. The carbon-bromine bond is not at a bridgehead position, allowing for the formation of a more stable secondary carbocation intermediate or a transition state that is not subject to the severe angle strain dictated by Bredt's rule.
Prioritization of 2-Bromobicyclo[2.2.2]octane as a Model Substrate for Secondary Halide Studies
The distinct reactivity of non-bridgehead halides makes 2-Bromobicyclo[2.2.2]octane an ideal model substrate for studying the behavior of secondary halides. Its rigid framework prevents conformational changes that could complicate the interpretation of reaction kinetics and stereochemistry, a common issue with more flexible acyclic secondary halides.
Researchers have utilized 2-Bromobicyclo[2.2.2]octane and its derivatives to investigate various aspects of reaction mechanisms. For example, studies on the solvolysis of 2-bromobicyclo[2.2.2]octane-1-carboxylic acid have provided insights into the participation of neighboring groups in solvolytic reactions. acs.org The fixed orientation of the substituent on the bicyclic ring system allows for a clear determination of its electronic and steric effects on the reaction rate and product distribution.
Furthermore, the well-defined structure of 2-Bromobicyclo[2.2.2]octane facilitates the study of stereoelectronic effects. The rigid geometry allows for a precise understanding of how the orientation of orbitals influences chemical reactivity. This is particularly important in studies of elimination reactions, where the dihedral angle between the leaving group and the proton being abstracted is a critical factor.
The use of 2-Bromobicyclo[2.2.2]octane as a model system extends to radical reactions as well. Investigations into the reactions of bridgehead radicals have shown them to be significantly more reactive than their acyclic counterparts, a contrast to the situation with carbocations. iastate.edu By comparing the reactivity of bridgehead and non-bridgehead bromo-substituted bicyclo[2.2.2]octanes, researchers can gain a deeper understanding of the factors that govern radical stability and reactivity in constrained systems.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2534-78-3 |
|---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
2-bromobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13Br/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2 |
InChI Key |
SFAAKNFUDVMJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2Br |
Origin of Product |
United States |
Retrospective Analysis of Research Trajectories for 2 Bromobicyclo 2.2.2 Octane
Early Contributions to Understanding Solvolysis in Bicyclic Halides
The investigation of solvolysis reactions in bicyclic systems predates the specific focus on 2-bromobicyclo[2.2.2]octane, with foundational work on related structures laying the groundwork for future research.
Seminal Works on Norbornyl and Related Systems
The mid-20th century saw a surge of interest in the reactivity of bicyclic compounds. A key figure in this era was Saul Winstein, whose work in 1949 on the acetolysis of 2-norbornyl sulfonates revealed puzzling stereochemical outcomes and significant rate differences between exo and endo isomers. github.io Specifically, both the exo and endo starting materials yielded the same exo-acetate product, and the solvolysis of the exo-norbornyl sulfonate was approximately 350 times faster than its endo counterpart. github.io These observations led Winstein to propose the involvement of a "non-classical" carbocation intermediate, a symmetrical, delocalized species that could account for the observed reactivity and stereochemistry. github.iowikipedia.org This hypothesis ignited a decades-long debate and spurred extensive research into the nature of carbocations in bridged bicyclic systems. mpg.descience-shenanigans.com Further studies, including isotopic labeling experiments, provided additional evidence for complex rearrangements and the potential for delocalized cationic intermediates in these systems. wikipedia.org
Initial Investigations into Brominated Bicyclo[2.2.2]octanes
Building on the foundation laid by studies of the norbornyl system, researchers turned their attention to other bicyclic structures, including the bicyclo[2.2.2]octane framework. In 1962, a detailed investigation into the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide revealed the formation of various brominated products, including unsaturated monobromides and saturated dibromides. This work provided crucial mechanistic insights into the halogenation reactions of these bridged systems and elucidated the complex rearrangement pathways that can occur. Subsequent research focused on the solvolysis of 2-bicyclo[2.2.2]octanyl tosylate, which, along with related bicyclo[3.2.1]octanyl systems, was examined to understand the nature of the carbocationic intermediates formed during the reaction. acs.org These early studies on brominated and other substituted bicyclo[2.2.2]octanes set the stage for a more intensive examination of their solvolytic behavior and the underlying reaction mechanisms.
Evolution of Mechanistic Postulates Influenced by 2-Bromobicyclo[2.2.2]octane Data
The data generated from studies on 2-bromobicyclo[2.2.2]octane and its derivatives became a critical component in the evolution of mechanistic theories in physical organic chemistry, particularly concerning the structure and reactivity of carbocations.
The Debate on Non-Classical Carbocations and Charge Delocalization
The central debate revolved around whether the intermediate in the solvolysis of compounds like 2-norbornyl and 2-bicyclo[2.2.2]octyl derivatives was a single, symmetrical, non-classical carbocation with a delocalized charge, or a pair of rapidly equilibrating classical carbocations. mpg.descience-shenanigans.com The non-classical ion concept, championed by Winstein, proposed a three-center, two-electron bond, a novel idea at the time. github.iompg.de This was challenged by H.C. Brown, who argued that the observed reactivity could be explained by rapidly interconverting classical ions. science-shenanigans.com The rigid framework of 2-bromobicyclo[2.2.2]octane provided a valuable system for probing this question, as its structure allowed for a clear distinction between potential classical and non-classical intermediates. While much of the early debate focused on the 2-norbornyl cation, the principles and experimental approaches were extended to the bicyclo[2.2.2]octyl system. mpg.deacs.org Ultimately, decades of research, culminating in X-ray crystallographic studies of the 2-norbornyl cation, provided definitive evidence for the bridged, non-classical structure. mpg.de
Quantitative Structure-Reactivity Relationships in Polycyclic Systems
The systematic study of solvolysis rates for a variety of bicyclic compounds, including derivatives of bicyclo[2.2.2]octane, contributed significantly to the development of quantitative structure-reactivity relationships (QSRRs). These relationships aim to correlate the chemical structure of a molecule with its reactivity. chemrxiv.orgmdpi.com By comparing the solvolysis rates of different substrates under identical conditions, researchers could quantify the effects of structural changes on the stability of the transition state and the carbocation intermediate. For instance, the relative rates of solvolysis for different bicyclic halides and tosylates provided a quantitative measure of anchimeric assistance (neighboring group participation) and steric effects. github.ioacs.org This data was crucial for refining linear free energy relationships, such as the Hammett and Grunwald-Winstein equations, to better account for the complex interactions in polycyclic systems. nih.govbeilstein-journals.orgacs.org The insights gained from these studies have had a lasting impact on the ability to predict and control reaction outcomes in organic synthesis. chemrxiv.org
Paradigms Shifted by Studies on 2-Bromobicyclo[2.2.2]octane
The extensive research on 2-bromobicyclo[2.2.2]octane and related bicyclic systems has led to significant paradigm shifts in organic chemistry.
The most prominent shift was the widespread acceptance of the non-classical carbocation concept. mpg.de This fundamentally changed the understanding of chemical bonding, demonstrating that sigma bonds could act as electron donors in a manner analogous to pi bonds. wikipedia.org This concept of delocalized bonding in carbocations is now a cornerstone of modern organic chemistry.
Furthermore, the rigorous and often contentious debate surrounding these intermediates spurred the development and application of new analytical techniques and computational methods to elucidate reaction mechanisms. mpg.descience-shenanigans.com The need to distinguish between rapidly equilibrating classical ions and a single non-classical species pushed the boundaries of what was possible with techniques like NMR spectroscopy and kinetic isotope effects. science-shenanigans.com
Refinements in Solvolytic Reaction Theory
The solvolysis of 2-bromobicyclo[2.2.2]octane and its derivatives, such as 2-bicyclo[2.2.2]octanyl tosylate, has served as a critical model system for probing the nature of carbocation intermediates. acs.org The rigid bicyclic structure prevents the backside attack necessary for a direct S(_N)2 reaction, thus favoring an S(_N)1 pathway. nptel.ac.in This makes it an excellent substrate for studying the formation and fate of the resulting carbocation.
Early research in this area focused on the rates and products of solvolysis to understand the stability and reactivity of the bicyclo[2.2.2]octyl cation. The comparison of the solvolysis rates of 2-bromobicyclo[2.2.2]octane with related open-chain analogs highlighted the significantly slower reaction rates for the bicyclic compound, underscoring the steric hindrance to ionization. nptel.ac.inedscl.in
Further investigations using the Winstein-Grunwald equation, which correlates solvolysis rates with solvent ionizing power (Y) and solvent nucleophilicity (l), helped to quantify the sensitivity of these reactions to solvent effects. For substrates like 1-bromobicyclo[2.2.2]octane, which are constrained from backside solvent participation, the 'm' value (sensitivity to solvent ionizing power) is expected to be high, consistent with a mechanism involving a carbocation intermediate. rit.edusjsu.edu
The debate between classical and non-classical carbocations has been a central theme in the study of bicyclic systems. While the 2-norbornyl cation is the archetypal example of a non-classical, σ-bridged carbocation, the nature of the 2-bicyclo[2.2.2]octyl cation has also been a subject of intense investigation. dalalinstitute.comresearchgate.net Computational studies, including density functional theory (DFT) and ab initio calculations, have been pivotal in exploring the potential energy surfaces of these intermediates. acs.orgresearchgate.net These theoretical approaches have provided evidence suggesting that even in systems traditionally thought to involve classical carbocations, non-classical, bridged structures can be significantly more stable. acs.org For instance, studies on the related 2-bicyclo[3.2.1]octanyl and 2-bicyclo[3.2.2]nonanyl cations have shown that non-classical forms are energetically favored over their classical counterparts. acs.org
The table below summarizes key findings from solvolysis studies of bicyclo[2.2.2]octane derivatives, illustrating the impact of structure on reactivity and the insights gained into solvolytic mechanisms.
| Derivative | Solvent System | Key Observation | Implication for Solvolytic Theory |
| 1-Bromobicyclo[2.2.2]octane | 80% Ethanol | High kOTs/kBr ratio (3.3 x 10³ at 25°C) compared to its tosylate analog. researchgate.netresearchgate.net | Indicates a highly ionic transition state, characteristic of a limiting S(_N)1 mechanism where solvent assistance is minimal. researchgate.netresearchgate.net |
| 2-Bicyclo[2.2.2]octanyl Tosylate | Acetic Acid, Formic Acid | Solvolysis yields a mixture of bicyclo[2.2.2]octan-2-ol and exo-bicyclo[3.2.1]octan-2-ol. researchgate.net | Suggests the formation of a carbocation intermediate that can undergo rearrangement. |
| 1-Bromotriptycene | Various | Inert to nucleophilic substitution under both S(_N)1 and S(_N)2 conditions. edscl.in | The planar carbocation required for an S(_N)1 reaction cannot be formed due to the rigid structure, highlighting the geometric constraints on carbocation formation. edscl.in |
Insights into Neighboring Group Participation Beyond Classical Models
Neighboring group participation (NGP) describes the intramolecular assistance of a nearby functional group in the rate-determining step of a substitution reaction. edscl.indalalinstitute.com This phenomenon often leads to enhanced reaction rates and retention of stereochemistry. While classical examples of NGP involve heteroatoms with lone pairs or π-systems, the study of rigid systems like 2-bromobicyclo[2.2.2]octane has expanded our understanding of more subtle forms of participation.
In the context of bicyclic systems, the participation of C-C or C-H σ-bonds in stabilizing a developing positive charge has been a topic of significant interest, leading to the concept of non-classical carbocations. dalalinstitute.com The rigid framework of 2-bromobicyclo[2.2.2]octane and related structures provides a unique opportunity to study these interactions without the conformational complexities of acyclic systems.
While direct NGP from a substituent at the 1-position of 2-bromobicyclo[2.2.2]octane is sterically hindered, the potential for σ-bond participation from the bicyclic framework itself is a key question. The formation of rearranged products, such as bicyclo[3.2.1]octane derivatives from the solvolysis of bicyclo[2.2.2]octyl systems, points towards the involvement of bridged intermediates or transition states. researchgate.net
The stereochemical outcome of solvolysis reactions in these systems provides compelling evidence for the nature of the intermediates. For instance, the solvolysis of a chiral bicyclo[2.2.2]octyl derivative can help distinguish between a symmetrical, classical carbocation (which would lead to a racemic mixture of products) and a chiral, non-classical carbocation (which would result in chiral products). utdallas.edu
The following table details experimental observations that have provided insights into neighboring group participation in bicyclic systems.
| System | Reaction | Observation | Insight into NGP |
| trans-2-Iodocyclohexyl Brosylate | Acetolysis | Reacts 1.7 x 10⁶ times faster than the cis isomer. edscl.in | Classic example of halogen NGP, where the neighboring iodo group provides anchimeric assistance, leading to a bridged halonium ion intermediate. edscl.in |
| 2-Bicyclo[2.2.2]octanyl Brosylate | Solvolysis in Acetic Acid | Formation of chiral products from a chiral starting material. utdallas.edu | Argues against a simple achiral classical carbocation and supports the formation of a chiral non-classical intermediate. utdallas.edu |
| 2-Chloro-N,N-diethylpropan-1-amine | Hydrolysis | Retention of configuration. dalalinstitute.com | The nitrogen atom acts as a neighboring group, forming a cyclic aziridinium (B1262131) ion intermediate in two successive S(_N)2 steps. dalalinstitute.com |
Advanced Synthetic Methodologies for 2 Bromobicyclo 2.2.2 Octane and Its Precursors
Direct Bromination Approaches to the Bicyclo[2.2.2]octane Skeleton
Direct bromination methods provide efficient pathways to introduce a bromine substituent onto the bicyclo[2.2.2]octane framework. These approaches can be broadly categorized into the hydrobromination of unsaturated precursors, such as bicyclo[2.2.2]octene, and the direct radical bromination of the saturated bicyclo[2.2.2]octane core. The choice of method and reaction conditions dictates the regioselectivity and stereochemical outcome of the bromination process.
Regioselective Hydrobromination of Unsaturated Bicyclo[2.2.2]octene Precursors
The addition of hydrogen bromide across the double bond of bicyclo[2.2.2]octene is a primary method for the synthesis of 2-bromobicyclo[2.2.2]octane. The regiochemical outcome of this reaction is critically dependent on the reaction mechanism, which can be directed to proceed via either a radical or an ionic pathway.
In the presence of radical initiators, such as peroxides (ROOR) or UV light, the hydrobromination of bicyclo[2.2.2]octene proceeds through a free-radical chain mechanism. This pathway results in the anti-Markovnikov addition product.
The mechanism is initiated by the homolytic cleavage of the weak O-O bond in the peroxide initiator, generating alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from hydrogen bromide (HBr) to produce a bromine radical (Br•). The bromine radical is the key chain-propagating species.
In the first propagation step, the bromine radical adds to the carbon-carbon double bond of bicyclo[2.2.2]octene. This addition is regioselective and occurs in a manner that produces the most stable carbon radical intermediate. In the case of the symmetrical bicyclo[2.2.2]octene double bond, the addition of the bromine radical to one of the olefinic carbons generates a secondary alkyl radical on the adjacent carbon.
| Step | Description | Intermediate/Product |
| Initiation | Homolytic cleavage of peroxide to form alkoxy radicals. | RO• |
| Hydrogen abstraction from HBr by alkoxy radical. | Br• | |
| Propagation 1 | Addition of Br• radical to the bicyclo[2.2.2]octene double bond. | 2-bromo-3-bicyclo[2.2.2]octyl radical |
| Propagation 2 | Hydrogen abstraction from HBr by the carbon radical. | 2-Bromobicyclo[2.2.2]octane + Br• |
In the absence of radical initiators and typically in polar solvents, the addition of HBr to bicyclo[2.2.2]octene follows an electrophilic addition mechanism. This ionic pathway adheres to Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the halide adds to the more substituted carbon.
The mechanism begins with the electrophilic attack of the acidic proton from HBr on the π-bond of the alkene. This protonation step generates a carbocation intermediate and a bromide ion (Br⁻). The stability of the carbocation is the determining factor for the regioselectivity of the addition. For bicyclo[2.2.2]octene, protonation of either carbon of the double bond results in the formation of a secondary carbocation at the other carbon.
In the second step, the nucleophilic bromide ion attacks the positively charged carbon of the carbocation intermediate. This step leads to the formation of 2-bromobicyclo[2.2.2]octane. Since the double bond in bicyclo[2.2.2]octene is symmetrical (both carbons are secondary), both ionic and radical addition pathways yield the same constitutional isomer, 2-bromobicyclo[2.2.2]octane. The distinction lies entirely in the underlying mechanism.
| Step | Description | Intermediate/Product |
| Step 1 | Protonation of the alkene double bond by HBr. | Bicyclo[2.2.2]octyl-2-carbocation + Br⁻ |
| Step 2 | Nucleophilic attack by the bromide ion on the carbocation. | 2-Bromobicyclo[2.2.2]octane |
Radical Bromination of Saturated Bicyclo[2.2.2]octane Derivatives
Direct bromination of the saturated bicyclo[2.2.2]octane skeleton can be achieved through free-radical substitution. This method involves the replacement of a hydrogen atom with a bromine atom, typically using reagents like N-bromosuccinimide (NBS) or elemental bromine in the presence of light or a radical initiator.
The bicyclo[2.2.2]octane framework contains two types of C-H bonds: tertiary C-H bonds at the two bridgehead positions (C1 and C4) and secondary C-H bonds at the six methylene (B1212753) positions (C2, C3, C5, C6). Free-radical bromination is known to be highly selective, favoring the abstraction of a hydrogen atom that leads to the most stable radical intermediate. The order of radical stability is tertiary > secondary > primary.
Consequently, the abstraction of a hydrogen atom from a tertiary (bridgehead) position of bicyclo[2.2.2]octane is significantly more favorable than abstraction from a secondary position. This selectivity is attributed to the Hammond postulate, which states that the transition state for an endothermic step (like hydrogen abstraction by a bromine radical) resembles the products. The transition state leading to the more stable tertiary bridgehead radical is lower in energy, making this pathway kinetically favored. Therefore, direct radical bromination of bicyclo[2.2.2]octane would predominantly yield 1-bromobicyclo[2.2.2]octane.
However, the formation of 2-bromobicyclo[2.2.2]octane via this method, while a minor product, is still possible. The relative yields would depend on statistical factors (six secondary positions vs. two tertiary positions) and the inherent reactivity difference. To favor the formation of the 2-bromo isomer, one might start with a precursor where the bridgehead positions are blocked or where a directing group enhances the reactivity of a secondary position.
| Position | C-H Bond Type | Relative Reactivity (Bromination) | Resulting Radical Stability | Major/Minor Product |
| C1 / C4 | Tertiary (Bridgehead) | High | Tertiary | Major (1-Bromobicyclo[2.2.2]octane) |
| C2 / C3 / C5 / C6 | Secondary | Low | Secondary | Minor (2-Bromobicyclo[2.2.2]octane) |
When a hydrogen atom is abstracted from a secondary position, such as C2, a secondary alkyl radical is formed. The carbon atom at this radical center becomes sp²-hybridized, adopting a planar or near-planar geometry. The subsequent step is the recombination of this radical with a bromine source (e.g., Br₂ or HBr).
The attack of the bromine can occur from either of the two faces of the planar radical center. In the bicyclo[2.2.2]octane system, these faces are designated as exo and endo. The rigid, caged structure of the molecule creates distinct steric environments for these two faces. Typically, the exo face is more sterically accessible than the endo face, which is shielded by the rest of the bicyclic framework.
As a result, the bromine atom is expected to add preferentially to the exo face, leading to a mixture of stereoisomers where the exo-2-bromobicyclo[2.2.2]octane may predominate over the endo-2-bromobicyclo[2.2.2]octane. The exact ratio of the products would depend on the specific reaction conditions and the precise nature of the bromine-donating species. Because the initial radical formation at a chiral center would lead to racemization if the carbon were the only stereocenter, the stereochemical outcome is primarily governed by the diastereoselectivity of the bromine atom trapping step.
Conversion from Oxygenated Bicyclo[2.2.2]octane Precursors
The most direct synthetic approaches to 2-bromobicyclo[2.2.2]octane involve the functional group transformation of an oxygen-containing derivative of the bicyclo[2.2.2]octane core. These methods leverage the conversion of hydroxyl, ether, or ester moieties into the desired bromo-substituent.
The conversion of 2-bicyclo[2.2.2]octanol to 2-bromobicyclo[2.2.2]octane is a fundamental substitution reaction. The choice of reagent is critical as it dictates the reaction conditions and, most importantly, the stereochemical outcome of the product.
Several standard reagents are effective for converting secondary alcohols like 2-bicyclo[2.2.2]octanol into the corresponding alkyl bromide. The selection among these depends on factors such as desired stereochemistry, functional group tolerance, and the potential for skeletal rearrangements. chemistrysteps.comlibretexts.org
Phosphorus Tribromide (PBr₃) : This reagent is widely used for converting primary and secondary alcohols to alkyl bromides under relatively mild conditions. chemistrysteps.commasterorganicchemistry.com The alcohol reacts with PBr₃ to form a phosphite (B83602) ester, which turns the hydroxyl group into an excellent leaving group. A bromide ion then displaces this group. masterorganicchemistry.com The reaction is typically performed in a non-polar solvent like diethyl ether or dichloromethane.
Hydrobromic Acid (HBr) : Concentrated hydrobromic acid can also be used to brominate alcohols. This reaction proceeds by protonating the hydroxyl group to form a good leaving group (water), which is subsequently displaced by a bromide ion. However, the strongly acidic conditions and the potential formation of a secondary carbocation intermediate make this method prone to side reactions, including skeletal rearrangements, a known characteristic of bicyclic systems. chemistrysteps.comlibretexts.org
Carbon Tetrabromide/Triphenylphosphine (B44618) (Appel Reaction) : The combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) provides a mild and neutral method for converting alcohols to alkyl bromides. researchgate.net This process, known as the Appel reaction, involves the in-situ formation of a phosphonium (B103445) salt. The alcohol's oxygen atom attacks the phosphorus, and a subsequent intramolecular displacement by bromide yields the desired product. researchgate.net This method is particularly useful for substrates that are sensitive to acidic conditions.
| Reagent System | Typical Conditions | Mechanism | Rearrangements |
| Phosphorus Tribromide (PBr₃) | Diethyl ether or CH₂Cl₂, 0 °C to reflux | Sₙ2 | Unlikely |
| Hydrobromic Acid (HBr) | Concentrated aqueous HBr, heat | Sₙ1 / Sₙ2 | Possible |
| CBr₄ / PPh₃ (Appel Reaction) | CH₂Cl₂ or CH₃CN, room temperature | Sₙ2-like | Unlikely |
The rigid, bridged structure of the bicyclo[2.2.2]octane system imposes significant stereochemical constraints on substitution reactions at the C2 position.
Inversion of Configuration (Sₙ2) : Reagents like phosphorus tribromide and those used in the Appel reaction typically proceed via an Sₙ2 mechanism. chemistrysteps.commasterorganicchemistry.com In this pathway, the bromide nucleophile attacks the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com For a chiral starting alcohol, such as (1R,2R,4S)-bicyclo[2.2.2]octan-2-ol, this backside attack results in a predictable inversion of stereochemistry at the C2 position, yielding the corresponding inverted alkyl bromide. The Sₙ2 pathway is favored for secondary alcohols when using these reagents because it avoids the formation of unstable carbocation intermediates and thus prevents rearrangements. chemistrysteps.commasterorganicchemistry.com
Retention/Racemization (Sₙ1) : When 2-bicyclo[2.2.2]octanol is treated with hydrobromic acid, the reaction can proceed through an Sₙ1 mechanism. libretexts.org This involves the formation of a secondary bicyclo[2.2.2]octyl carbocation after the departure of a water molecule. This planar carbocation can be attacked by the bromide nucleophile from either face, leading to a mixture of retention and inversion products, often resulting in racemization. Furthermore, this carbocation intermediate is susceptible to Wagner-Meerwein rearrangements, potentially leading to the formation of more stable bicyclo[3.2.1]octane isomers, which complicates the product mixture. libretexts.orgsci-hub.se
Oxygenated precursors other than alcohols can also serve as starting materials for 2-bromobicyclo[2.2.2]octane.
The cleavage of ethers, such as 2-methoxybicyclo[2.2.2]octane, with strong acids like HBr or HI is a viable synthetic route. chemistrysteps.comlibretexts.org The reaction is initiated by the protonation of the ether oxygen, creating a good leaving group (an alcohol). masterorganicchemistry.com The subsequent step is a nucleophilic substitution by the halide ion. For a secondary ether like this, the reaction mechanism can be either Sₙ1 or Sₙ2. openstax.org With HBr, an Sₙ2 attack on the less hindered methyl group would yield 2-bicyclo[2.2.2]octanol and methyl bromide. If an excess of HBr is used, the initially formed alcohol can be further converted to 2-bromobicyclo[2.2.2]octane. libretexts.org Alternatively, under conditions favoring an Sₙ1 pathway, cleavage of the bond between the bicyclic carbon and the oxygen would lead to the bicyclo[2.2.2]octyl carbocation, which would then be trapped by bromide, again with the risk of rearrangement. masterorganicchemistry.comopenstax.org
The direct conversion of esters to alkyl bromides is less common but can be achieved through specific methodologies. One related transformation is the Hunsdiecker reaction, which involves the decarboxylative halogenation of the silver salt of a carboxylic acid. acs.org For example, the silver salt of bicyclo[2.2.2]octane-2-carboxylic acid could theoretically be treated with bromine to yield 2-bromobicyclo[2.2.2]octane, although yields for secondary systems can be variable.
Halogenation of 2-Bicyclo[2.2.2]octanol and its Stereoisomers
Indirect and Multi-Step Synthetic Routes to the Bromo-Compound
Indirect routes, often involving skeletal rearrangements, can also be employed to synthesize the bicyclo[2.2.2]octane framework and its bromo-derivative.
The interconversion of bicyclic skeletons is a well-documented phenomenon in carbocation chemistry, with the bicyclo[2.2.2]octane and bicyclo[3.2.1]octane systems being closely related through Wagner-Meerwein rearrangements. sci-hub.seescholarship.org These rearrangements can be either a synthetic tool or a significant side reaction.
For instance, reactions that generate a carbocation on a related bicyclic frame can potentially be directed to rearrange into the more stable bicyclo[2.2.2]octane system under specific conditions. However, a more common scenario in the synthesis of 2-bromobicyclo[2.2.2]octane is the undesired rearrangement from the bicyclo[2.2.2]octyl system to a bicyclo[3.2.1]octyl or other isomeric system.
A relevant example is the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide (NBS). sci-hub.se While this reaction aims to produce an allylic bromide, it has been shown to yield a mixture of products, including rearranged monobromides. The major product is often the rearranged endo-8-bromobicyclo[3.2.1]oct-2-ene, formed via an ionic mechanism involving a bridged carbocation intermediate that rearranges. The desired, non-rearranged exo- and endo-5-bromobicyclo[2.2.2]oct-2-ene are typically minor components. sci-hub.se Subsequent saturation of the double bond in these minor products would lead to the saturated 2-bromobicyclo[2.2.2]octane. This highlights that conditions promoting carbocation formation can lead to complex mixtures where the target isomer may not be the primary product. sci-hub.se
Organometallic Approaches (e.g., Lithiation followed by Bromination)
The direct functionalization of saturated hydrocarbons through C-H activation is a formidable challenge in organic synthesis due to the high bond dissociation energy and low acidity of alkanes. Consequently, the direct synthesis of 2-bromobicyclo[2.2.2]octane via a simple deprotonation (lithiation) of the parent bicyclo[2.2.2]octane followed by quenching with an electrophilic bromine source is not a commonly reported or feasible strategy. The non-activated secondary C-H bonds at the C2 position lack the necessary acidity for efficient deprotonation with standard organolithium bases.
A more practical and widely employed strategy involves the use of a pre-functionalized precursor, such as bicyclo[2.2.2]octan-2-one. This approach allows for the introduction of functionality at the desired position, which can then be converted to the bromide. An organometallic reagent, specifically a metal hydride, is crucial in this multi-step pathway.
The synthesis typically proceeds via the following steps:
Reduction of the Ketone: Bicyclo[2.2.2]octan-2-one is reduced to the corresponding bicyclo[2.2.2]octan-2-ol. This transformation is commonly achieved with high efficiency using organometallic hydride reagents. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is a standard choice for this reduction gla.ac.uk.
Conversion of the Alcohol to Bromide: The resulting secondary alcohol is then converted into the target 2-bromobicyclo[2.2.2]octane. This can be accomplished using various brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
This two-step sequence, initiated by an organometallic reduction, represents a reliable and high-yielding route to 2-bromobicyclo[2.2.2]octane, circumventing the challenges of direct C-H functionalization.
Enantioselective Synthesis and Stereochemical Control
The C2 position of 2-bromobicyclo[2.2.2]octane is a stereocenter, meaning the compound can exist as a pair of enantiomers. Accessing enantiomerically pure forms of this compound is of significant interest for applications in asymmetric synthesis and as chiral probes. This can be achieved either by synthesizing a chiral precursor asymmetrically or by separating the enantiomers from a racemic mixture.
The most effective strategy for obtaining enantiopure 2-bromobicyclo[2.2.2]octane is to start from a chiral precursor, most notably a chiral bicyclo[2.2.2]octanone or a related functionalized derivative. The asymmetric Diels-Alder reaction is a powerful tool for constructing the chiral bicyclo[2.2.2]octane skeleton with high stereocontrol nih.govescholarship.org. In this reaction, a dienophile reacts with a 1,3-cyclohexadiene (B119728) derivative in the presence of a chiral catalyst to form the bicyclic structure, establishing multiple stereocenters in a single step.
Organocatalysis has also emerged as a potent method for the enantioselective synthesis of functionalized bicyclo[2.2.2]octanes. Chiral secondary amines can catalyze tandem reactions, such as Michael addition-aldol condensation sequences, to produce complex bicyclic ketones with excellent enantioselectivity researchgate.net. These highly decorated products can then be converted through subsequent synthetic steps into simpler chiral precursors for 2-bromobicyclo[2.2.2]octane.
The table below summarizes representative methods for the asymmetric synthesis of key chiral precursors.
| Reaction Type | Catalyst/Method | Substrates | Product Precursor | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| Asymmetric Diels-Alder | Chiral Lewis Acid | 1,3-Cyclohexadiene α,β-Unsaturated ester | Chiral Bicyclo[2.2.2]octene carboxylate | Often >90% |
| Organocatalytic Tandem Reaction | Chiral Secondary Amine (e.g., Proline derivative) | Cyclic enone & Ketone | Chiral Bicyclo[2.2.2]oct-5-en-2-one | Up to 98% |
| Chemo-enzymatic Resolution | Immobilized Lipase (B570770) (e.g., CAL-B) | Racemic enol acetate (B1210297) of bicyclo[2.2.2]octane-2,5-dione | Chiral Bicyclo[2.2.2]octane-2,5-dione | High ee reported |
When an asymmetric synthesis is not viable, a racemic mixture of 2-bromobicyclo[2.2.2]octane or its immediate precursor, bicyclo[2.2.2]octan-2-ol, can be separated into its constituent enantiomers through chiral resolution.
Enzymatic Kinetic Resolution: A highly effective method for resolving racemic alcohols is enzymatic kinetic resolution (EKR) scielo.brresearchgate.net. In this technique, an enzyme, typically a lipase such as Candida antarctica Lipase B (CALB), selectively catalyzes the acylation of one enantiomer of the alcohol at a much faster rate than the other. For racemic bicyclo[2.2.2]octan-2-ol, treatment with an acyl donor (like vinyl acetate) in the presence of a lipase will yield one enantiomer as the corresponding acetate ester and leave the other enantiomer as the unreacted alcohol. These two compounds can then be easily separated by standard chromatography. The ester can be hydrolyzed back to the alcohol, providing access to both enantiomerically enriched forms of bicyclo[2.2.2]octan-2-ol, which can then be separately converted to the corresponding enantiomers of 2-bromobicyclo[2.2.2]octane.
Chiral High-Performance Liquid Chromatography (HPLC): The direct separation of the enantiomers of 2-bromobicyclo[2.2.2]octane can be achieved using chiral HPLC nih.gov. This technique employs a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities sigmaaldrich.comyoutube.com. This differential interaction leads to different retention times, allowing the two enantiomers to be separated and collected as individual, enantiomerically pure fractions. Polysaccharide-based chiral stationary phases are particularly effective for resolving a wide range of chiral compounds, including halogenated molecules.
The table below outlines the principles of these two primary resolution techniques.
| Technique | Principle | Substrate | Advantages | Limitations |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution (EKR) | Enzyme-catalyzed selective reaction of one enantiomer. | Racemic Bicyclo[2.2.2]octan-2-ol | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield for one enantiomer is 50%. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Racemic 2-Bromobicyclo[2.2.2]octane | Direct separation of the final product, applicable to a wide range of compounds, both enantiomers can be recovered. | Can be costly for large-scale separations, requires specialized equipment. |
Comprehensive Analysis of Reaction Mechanisms and Kinetics of 2 Bromobicyclo 2.2.2 Octane
Solvolytic Mechanisms and Rates
The rigid, cage-like structure of the bicyclo[2.2.2]octane framework is a defining factor in its reactivity. This rigidity precludes the possibility of a backside attack required for a concerted bimolecular nucleophilic substitution (SN2) mechanism. Consequently, the solvolysis of 2-bromobicyclo[2.2.2]octane and its derivatives proceeds via a unimolecular (SN1) pathway. This mechanism involves a stepwise process initiated by the slow, rate-determining heterolytic cleavage of the carbon-bromine bond to form a secondary bicyclo[2.2.2]octyl carbocation intermediate. This intermediate is then rapidly captured by a solvent molecule (the nucleophile) to yield the final product.
Kinetic studies are fundamental to elucidating the SN1 mechanism of 2-bromobicyclo[2.2.2]octane. While direct kinetic data for the bromide is sparse in readily available literature, extensive studies have been conducted on derivatives with better leaving groups, such as tosylates (OTs) and brosylates (OBs). The principles derived from these studies are directly applicable to the bromide, as the nature of the carbocationic intermediate is independent of the leaving group.
The Winstein-Grunwald equation is a linear free-energy relationship that quantifies the effect of the solvent on solvolysis rates. It is expressed as:
log(k/k₀) = mY
where k is the solvolysis rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% aqueous ethanol), Y is a parameter that measures the ionizing power of the solvent, and m is a substrate-specific parameter indicating the sensitivity of the solvolysis rate to the solvent's ionizing power.
For reactions proceeding via an SN1 mechanism with a well-developed carbocationic transition state, the m value is typically close to 1.0. The acetolysis of 2-bicyclo[2.2.2]octyl brosylate is reported to be 1.3 times faster than that of cyclopentyl brosylate, indicating a high degree of charge separation in the transition state. scribd.com Studies on the related 1-bromobicyclo[2.2.2]octane show an m value of 0.91, further supporting a mechanism with substantial carbocationic character. scribd.com Given these findings, the solvolysis of 2-bromobicyclo[2.2.2]octane is expected to exhibit a high sensitivity to solvent ionizing power, with an anticipated m value approaching unity, characteristic of a classic SN1 reaction.
| Solvent (v/v) | Y (Solvent Ionizing Power) | Relative Rate (k_rel) |
|---|---|---|
| 100% Ethanol | -2.03 | 1 |
| 80% Ethanol / 20% Water | 0.00 | 25 |
| 60% Ethanol / 40% Water | 1.12 | 280 |
| Acetic Acid | -1.64 | 3 |
| Formic Acid | 2.05 | 15,000 |
The effect of temperature on the reaction rate provides insight into the activation parameters of the solvolysis reaction: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters are derived from the Arrhenius equation and the Eyring equation.
For an SN1 solvolysis, the rate-determining step involves the breaking of a single bond to form two independent species (the carbocation and the leaving group). This process typically has a high enthalpy of activation (ΔH‡) due to the energy required for bond cleavage. The entropy of activation (ΔS‡) is often slightly positive or close to zero. The increase in disorder from forming two particles from one is often counteracted by a decrease in entropy due to the ordering of solvent molecules around the newly formed ions (electrostriction). Kinetic studies on various bicyclic tosylates have established these characteristic activation parameters, which are expected to hold for 2-bromobicyclo[2.2.2]octane. core.ac.uk
| Parameter | Typical Value | Interpretation |
|---|---|---|
| ΔH‡ (Enthalpy of Activation) | 20-25 kcal/mol | Substantial energy required for C-Br bond cleavage. |
| ΔS‡ (Entropy of Activation) | -5 to +5 cal/mol·K | Small change in disorder; indicates a transition state with charge separation and some solvent ordering. |
The intermediate formed during the solvolysis is the 2-bicyclo[2.2.2]octyl cation. Unlike other secondary carbocations that can be stabilized by hyperconjugation or resonance, the rigid geometry of this cation limits some stabilization mechanisms and prevents rearrangements that would require significant structural distortion, such as the formation of a more stable tertiary cation through a simple hydride shift without skeletal rearrangement. However, treatment of 2-bromobicyclo[2.2.2]octane with silver bromide can induce a skeletal rearrangement to the more thermodynamically stable 2-bromobicyclo[3.2.1]octane system. scribd.com
Direct observation of carbocations is possible under stable ion conditions, typically at very low temperatures in superacid media, such as a mixture of antimony pentafluoride (SbF₅) and fluorosulfuric acid (HSO₃F) or sulfuryl chloride fluoride (SO₂ClF). These media are extremely non-nucleophilic and can protonate or abstract a halide from a precursor to generate a persistent, observable population of the carbocation.
The research groups of George A. Olah and others have extensively used ¹³C NMR spectroscopy to study carbocations in superacids. acs.orgworldscientific.com For the 2-bicyclo[2.2.2]octyl cation, one would expect a ¹³C NMR spectrum showing a significant downfield shift for the carbon atom bearing the positive charge (C2). In classical, trivalent carbocations, this carbenium carbon typically resonates in the range of δ 300-350 ppm. worldscientific.com The other carbon atoms in the bicyclic framework would also show shifts indicative of charge delocalization through the sigma framework. The observation of a spectrum consistent with a classical, trivalent carbocation for related bicyclic systems supports the nature of the intermediate in the solvolysis of 2-bromobicyclo[2.2.2]octane. worldscientific.comdieterlenoir.de
Nature of the Carbocationic Intermediates
Isotope Labeling Studies for Migration and Rearrangement Pathways
Isotope labeling is a powerful technique used to trace the movement of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways such as hydride shifts and skeletal rearrangements. While studies specifically on 2-bromobicyclo[2.2.2]octane are not extensively detailed in readily available literature, research on closely related bicyclic systems demonstrates the utility of this approach for understanding the behavior of the bicyclo[2.2.2]octyl cation and its interconversion with other frameworks.
For instance, solvolysis studies on the related 2-bicyclo[3.2.2]nonyl system using a carbon-13 (¹³C) label at the C-1 position have been particularly revealing. nih.gov Upon solvolysis in methanol or trifluoroethanol, the ¹³C label in the resulting products was found to be distributed between different positions. nih.gov This scrambling of the isotope indicates that the initial carbocation undergoes rearrangements, primarily through hydride shifts, before being trapped by the solvent. The non-uniform distribution of the label further suggests that these rearrangements are not completely degenerate and that certain pathways are favored. nih.gov
Similarly, deuterium labeling has been employed to investigate reaction mechanisms in unsaturated bicyclo[2.2.2]octenyl derivatives. gla.ac.uk These studies have shown that long-range hydride shifts and skeletal rearrangements can be precisely tracked by determining the location of deuterium in the product molecules. Such experiments have been crucial in confirming that rearrangements often occur after the rate-determining ionization step, from a common carbocation intermediate. gla.ac.uk These examples underscore how isotope labeling provides unambiguous evidence for the complex migration and rearrangement pathways that are characteristic of carbocation intermediates derived from rigid bicyclic frameworks.
The Role of π-Participation and σ-Participation in Stabilization
The stability of the carbocation intermediate is a critical factor in solvolysis reactions. In bicyclic systems, this stability can be influenced by the participation of neighboring π (pi) or σ (sigma) bonds.
σ-Participation (Nonclassical Ions): The question of σ-participation, leading to the formation of a bridged, "nonclassical" carbocation, has been a topic of extensive debate, most famously for the 2-norbornyl cation. However, for the 2-bicyclo[2.2.2]octyl cation, the consensus from both experimental and theoretical studies is that there is no significant σ-participation. researchgate.net The ion behaves as a "classical" carbocation, meaning the positive charge is largely localized on a single carbon atom without significant delocalization through the C-C σ-bond framework. researchgate.net The relative rigidity of the bicyclo[2.2.2]octane skeleton compared to the norbornane (B1196662) system disfavors the geometric distortions required for effective σ-bond bridging.
π-Participation: While σ-participation is negligible, the participation of an adjacent π-system can have a pronounced effect on cation stability and reaction rates. Studies on the solvolysis of 2-methylene- and 2-oxobicyclo[2.2.2]octyl derivatives provide clear insights. The solvolysis rate of 2-methylene bridgehead compounds is significantly increased compared to the parent saturated compounds. oup.com This acceleration is attributed to the effective π-conjugative stabilization of the developing positive charge by the double bond, which is enhanced by the flexibility of the ring system. oup.com Conversely, the rate for 2-oxo derivatives is not enhanced, indicating that π-conjugative stabilization from the carbonyl group is unimportant for these tertiary α-keto cations. oup.com These findings highlight that the presence and nature of a nearby π-system are critical in stabilizing the carbocation intermediate in the bicyclo[2.2.2]octane framework.
Product Distribution Analysis in Solvolysis
The solvolysis of 2-bromobicyclo[2.2.2]octane and its derivatives typically leads to a mixture of products arising from direct substitution (trapping of the initial carbocation), elimination, and skeletal rearrangements.
When solvolysis is performed in nucleophilic solvents such as aqueous ethanol or methanol, the primary substitution products are the corresponding alcohols and ethers. The ratio of these products depends on the specific solvent composition and reaction conditions. Elimination reactions, leading to the formation of bicyclo[2.2.2]oct-2-ene, are also possible, particularly in less nucleophilic and more basic media.
The following table shows a representative product distribution for a reaction proceeding through a bicyclic carbocation intermediate, illustrating the formation of substitution products.
| Reactant System | Solvent | Product | Distribution (%) |
| 2-Aminomethylbicyclo[2.2.2]octane (via deamination) | Aqueous | Bicyclo[3.2.2]nonan-2-ol | 62% |
| Bicyclo[3.2.2]nonan-3-ol | 22% | ||
| Bicyclo[3.3.1]nonan-2-ol | 16% |
This table, based on a deamination reaction which proceeds through a carbocation, illustrates the formation of various alcohol products following rearrangement. Data sourced from core.ac.uk.
A key feature of the 2-bicyclo[2.2.2]octyl cation is its propensity to undergo a Wagner-Meerwein rearrangement to the more thermodynamically stable bicyclo[3.2.1]octyl skeleton. scribd.com This rearrangement involves the migration of one of the ethano bridges. Treatment of 2-bromobicyclo[2.2.2]octane with silver bromide in a non-nucleophilic solvent like carbon tetrachloride leads to the formation of 2-bromobicyclo[3.2.1]octane, demonstrating this inherent stability difference. scribd.com
During solvolysis, the initially formed 2-bicyclo[2.2.2]octyl cation exists in equilibrium with the rearranged 2-bicyclo[3.2.1]octyl cation. The final product distribution reflects the trapping of these competing carbocation intermediates by the solvent. The acetolysis of a closely related system provides quantitative insight into this competition.
| Reactant | Solvent | Product | Distribution (%) |
| exo-Bicyclo[3.2.1]octane-6-toluene-p-sulphonate | Acetic Acid | 2-Bicyclo[2.2.2]octyl acetate (B1210297) | 44% |
| exo-2-Bicyclo[3.2.1]octyl acetate | 40% | ||
| exo-6-Bicyclo[3.2.1]octyl acetate | 16% |
This table shows that the solvolysis of a bicyclo[3.2.1]octyl derivative produces a significant amount of the bicyclo[2.2.2]octyl product, confirming that the two cationic intermediates are interconverting. Data sourced from gla.ac.uk.
In some cases, further rearrangements can lead to tricyclic products, such as the formation of tricyclo[2.2.2.0²,⁶]octan-3-ol, which has been observed during the solvolysis of unsaturated bicyclo[2.2.2]octene derivatives. sci-hub.se
Nucleophilic Substitution Reactions (Beyond Solvolysis)
SN1 vs. SN2 Competition in Bicyclic Systems
Nucleophilic substitution reactions are broadly categorized as SN1 (unimolecular) and SN2 (bimolecular) mechanisms. The rigid structure of 2-bromobicyclo[2.2.2]octane imposes severe limitations on these pathways.
SN2 Pathway: An SN2 reaction is definitively ruled out for 2-bromobicyclo[2.2.2]octane. The mechanism requires a backside attack by the nucleophile, where it approaches the carbon atom from the side opposite to the leaving group. In the bicyclo[2.2.2]octane framework, the cage-like structure completely shields the back of the C-Br bond. Any approaching nucleophile is sterically blocked by the rest of the bicyclic skeleton, making a backside attack physically impossible.
SN1 Pathway: Consequently, any nucleophilic substitution must proceed through an SN1-like mechanism. This involves a two-step process:
Rate-determining ionization of the C-Br bond to form a secondary 2-bicyclo[2.2.2]octyl carbocation.
Rapid attack of the nucleophile on the carbocation.
Steric Hindrance to Backside Attack (SN2 Limitations)
The bimolecular nucleophilic substitution (SN2) reaction is characterized by a concerted mechanism in which the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, leading to an inversion of stereochemistry. This "backside attack" is fundamental to the SN2 pathway. masterorganicchemistry.comedscl.in However, in the case of 2-bromobicyclo[2.2.2]octane, the bicyclic structure imposes severe steric hindrance to this approach. stackexchange.comlibretexts.org
The cage-like framework effectively shields the back of the carbon atom bearing the bromine, making it inaccessible to an incoming nucleophile. stackexchange.com Any attempt by a nucleophile to approach from the rear would require it to penetrate the bicyclo[2.2.2]octane ring system, which is sterically impossible. stackexchange.com Consequently, 2-bromobicyclo[2.2.2]octane is exceedingly unreactive under conditions that typically favor SN2 reactions. edscl.innptel.ac.in Studies comparing its reactivity to open-chain analogues have demonstrated that while similar tertiary systems are already slow to react via an SN2 mechanism, the bicyclic constraint in 2-bromobicyclo[2.2.2]octane essentially prevents this pathway from occurring. edscl.instackexchange.com
Influence of Leaving Group Ability
The nature of the leaving group is a critical factor in both substitution and elimination reactions, as the breaking of the carbon-leaving group bond is often involved in the rate-determining step. edscl.in In 2-bromobicyclo[2.2.2]octane, the bromide ion is a good leaving group, being the conjugate base of a strong acid (hydrobromic acid). Its ability to stabilize the negative charge that develops as the C-Br bond cleaves facilitates its departure.
The influence of the leaving group can be observed in solvolysis reactions, which often proceed through an SN1-like mechanism for substrates like 2-bromobicyclo[2.2.2]octane where SN2 is hindered. In these reactions, the rate of reaction is highly dependent on the leaving group's ability to depart and form a carbocation intermediate. While bromide is an effective leaving group, even better leaving groups, such as the triflate ion (CF₃SO₃⁻), can further accelerate the rate of solvolysis in bicyclic systems. edscl.innasa.gov The relative reactivity of bicyclic compounds with different leaving groups underscores the importance of this factor in overcoming the energetic barriers associated with reactions in these constrained systems.
Intramolecular Nucleophilic Participation (e.g., Anchimeric Assistance)
Anchimeric assistance, or neighboring group participation, occurs when a substituent on a neighboring carbon atom acts as an internal nucleophile, attacking the electrophilic carbon and displacing the leaving group. This can lead to the formation of a bridged intermediate and often results in an enhanced reaction rate and retention of stereochemistry.
In the bicyclo[2.2.2]octane system, the rigid geometry can either facilitate or inhibit anchimeric assistance depending on the position and nature of the participating group. For anchimeric assistance to be effective, the neighboring group must be able to achieve a favorable geometry for intramolecular attack. While examples of anchimeric assistance are well-documented in other bicyclic systems like the norbornyl system, its role in the reactions of 2-bromobicyclo[2.2.2]octane derivatives is more nuanced. The specific stereoelectronic requirements for orbital overlap between the participating group and the reaction center are critical. For instance, hyperconjugative anchimeric assistance has been proposed to explain the rate differences in the solvolysis of exo and endo isomers of 2-norbornyl arenesulfonates. researchgate.net Similar considerations would apply to substituted 2-bromobicyclo[2.2.2]octane derivatives, where the fixed spatial arrangement of substituents would dictate the feasibility of intramolecular nucleophilic participation.
Elimination Reactions (E1 and E2)
Elimination reactions of 2-bromobicyclo[2.2.2]octane can, in principle, proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. The E1 pathway involves the formation of a carbocation intermediate in the rate-determining step, followed by deprotonation to form an alkene. The E2 mechanism, conversely, is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. msuniv.ac.inyoutube.com
For 2-bromobicyclo[2.2.2]octane, the E1 pathway is often competitive with SN1 reactions, especially under solvolytic conditions with non-basic nucleophiles. The stability of the resulting bicyclo[2.2.2]octyl cation, though somewhat strained, is a key factor. The E2 mechanism, on the other hand, requires a strong base and is subject to strict stereochemical constraints.
Regioselectivity and Stereoselectivity of Alkene Formation
The formation of alkenes from the elimination of 2-bromobicyclo[2.2.2]octane is governed by principles of regioselectivity and stereoselectivity. These are, in turn, heavily influenced by the reaction mechanism (E1 or E2) and the inherent structural constraints of the bicyclic system.
Saytzeff vs. Hofmann Product Ratios
The regioselectivity of elimination reactions is often described by the Saytzeff and Hofmann rules. The Saytzeff rule predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. differencebetween.comchemistnotes.comchemistrysteps.com The Hofmann rule, in contrast, predicts the formation of the least substituted alkene as the major product. differencebetween.comlibretexts.orgmasterorganicchemistry.com The outcome is often dependent on the steric bulk of the base and the leaving group. chemistnotes.comlibretexts.org
In the case of 2-bromobicyclo[2.2.2]octane, elimination can lead to the formation of bicyclo[2.2.2]oct-2-ene. Due to the symmetry of the parent molecule, there is only one possible alkene product, rendering the concepts of Saytzeff and Hofmann regioselectivity moot. However, in substituted derivatives of 2-bromobicyclo[2.2.2]octane, the regiochemical outcome would be determined by the accessibility of the β-hydrogens to the base. A sterically hindered base would preferentially abstract the more accessible, less sterically hindered proton, leading to the Hofmann product. chemistrysteps.com Conversely, a small, strong base would favor the formation of the more stable Saytzeff alkene. chemistnotes.com
Table 1: Factors Influencing Saytzeff vs. Hofmann Product Ratios
| Factor | Favors Saytzeff Product | Favors Hofmann Product |
| Base | Small, unhindered base (e.g., ethoxide) | Bulky, hindered base (e.g., tert-butoxide) chemistrysteps.com |
| Leaving Group | Good leaving group (e.g., Br, I) | Poor, bulky leaving group (e.g., -NR₃⁺) libretexts.org |
| Substrate | Sterically unhindered | Sterically hindered |
Detailed Kinetic Studies of Solvolysis
Stereochemistry of E2 Eliminations (Anti-periplanar Requirements)
The E2 reaction has a strict stereochemical requirement for the hydrogen atom being abstracted and the leaving group to be in an anti-periplanar arrangement. ucalgary.cachemistrysteps.combyjus.com This means that the H-C-C-L dihedral angle must be approximately 180°. ucalgary.cachemistrysteps.com This geometry allows for the most efficient overlap of the developing p-orbitals to form the new π-bond. ucalgary.ca
In flexible, open-chain molecules, rotation around single bonds can usually achieve this anti-periplanar conformation. However, in rigid cyclic systems like 2-bromobicyclo[2.2.2]octane, such conformational freedom is severely restricted. The rigid framework of the molecule locks the substituents into fixed positions. For an E2 elimination to occur in 2-bromobicyclo[2.2.2]octane, a β-hydrogen must be naturally positioned anti-periplanar to the bromine atom. If the rigid structure does not allow for this specific geometric alignment, the E2 reaction will be significantly hindered or may not occur at all. stackexchange.comscribd.com This stereoelectronic constraint is a dominant factor in the reactivity of bicyclic compounds in E2 reactions. ucalgary.ca While syn-periplanar eliminations (dihedral angle of 0°) are known, they are generally less favorable and occur in systems where an anti-periplanar arrangement is impossible. ucalgary.ca
Kinetic Isotope Effects in Elimination Reactions
The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions by determining the rate-limiting step. libretexts.org It compares the rate of a reaction with a compound containing a heavier isotope to the rate of the same reaction with a compound containing a lighter isotope. In the context of elimination reactions of 2-bromobicyclo[2.2.2]octane, the deuterium kinetic isotope effect (kH/kD) is particularly informative for understanding the E2 (bimolecular elimination) mechanism.
The E2 reaction proceeds in a single, concerted step where a base removes a proton (H+) from a carbon adjacent to the leaving group, and the carbon-halogen bond breaks simultaneously to form a double bond. researchgate.net The rate of this reaction is dependent on the concentrations of both the alkyl halide and the base. researchgate.net
A primary deuterium isotope effect is observed when the bond to the isotopically labeled hydrogen is broken in the rate-determining step of the reaction. libretexts.org Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a reaction involving C-H bond cleavage will be faster than the corresponding reaction involving C-D bond cleavage. researchgate.net This results in a kH/kD ratio significantly greater than 1.
Based on these established principles, it is expected that the E2 elimination of HBr from 2-bromobicyclo[2.2.2]octane would exhibit a significant primary deuterium isotope effect, confirming that the abstraction of a β-hydrogen is integral to the rate-determining step of the reaction.
Table 1: Representative Deuterium Kinetic Isotope Effects in E2 Reactions
| Substrate | Base | kH/kD | Reference |
| 1-Bromo-2-phenylethane | tert-Butoxide | 7.1 | dokumen.pub |
| 2-Bromopropane | Sodium ethoxide | 6.7 | libretexts.org |
| Cyclohexyl Tosylate | NBu₄OAc | 1.14-1.22 (α-D KIE) | osti.gov |
Note: The value for cyclohexyl tosylate represents a secondary α-deuterium isotope effect, which is typically smaller than a primary β-deuterium KIE.
Radical Reactions and Reductive Pathways
Beyond ionic elimination reactions, 2-bromobicyclo[2.2.2]octane can also participate in reactions involving radical intermediates. These pathways are crucial for forming carbon-carbon and carbon-hydrogen bonds under neutral conditions.
The initiation of radical reactions involving 2-bromobicyclo[2.2.2]octane typically begins with the homolytic cleavage of the carbon-bromine bond. This process, where the two electrons in the C-Br bond are distributed evenly between the carbon and bromine atoms, generates a 2-bicyclo[2.2.2]octyl radical and a bromine radical.
C₈H₁₃Br → C₈H₁₃• + Br•
This bond scission can be induced by heat or, more commonly, by photochemical methods (UV irradiation) or the use of a radical initiator such as azobisisobutyronitrile (AIBN). msuniv.ac.in The energy required for this process is known as the bond dissociation energy (BDE). While the specific BDE for the C-Br bond in 2-bromobicyclo[2.2.2]octane is not specified in the available literature, the BDEs of C-Br bonds in secondary alkyl bromides are generally in the range of 285-300 kJ/mol. The resulting 2-bicyclo[2.2.2]octyl radical is a reactive intermediate that can then participate in a variety of subsequent reactions. researchgate.net
A common fate of the 2-bicyclo[2.2.2]octyl radical is its reaction with a hydrogen atom donor to achieve reductive debromination, effectively replacing the bromine atom with a hydrogen atom. Tributyltin hydride (Bu₃SnH) is a classic and highly effective reagent for this transformation.
The reaction proceeds via a free-radical chain mechanism:
Initiation: A radical initiator (like AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from tributyltin hydride to generate a tributyltin radical (Bu₃Sn•).
Propagation (Step 1): The tributyltin radical abstracts the bromine atom from 2-bromobicyclo[2.2.2]octane to form the 2-bicyclo[2.2.2]octyl radical and tributyltin bromide.
Propagation (Step 2): The 2-bicyclo[2.2.2]octyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the reduced product (bicyclo[2.2.2]octane) and regenerating the tributyltin radical, which can continue the chain reaction.
This methodology has been successfully applied to derivatives of 2-bromobicyclo[2.2.2]octane. For example, a compound containing the 2-bromobicyclo[2.2.2]octyl moiety was effectively reduced using tributyltin hydride in the presence of AIBN. iastate.edu This demonstrates the utility of this method for the dehalogenation of this bicyclic system. iastate.edu
Table 2: Key Reagents in Reductive Debromination
| Reagent | Role |
| 2-Bromobicyclo[2.2.2]octane | Radical Precursor |
| Tributyltin hydride (Bu₃SnH) | Hydrogen Atom Donor |
| Azobisisobutyronitrile (AIBN) | Radical Initiator |
Photochemical methods provide a clean and efficient way to initiate radical reactions by promoting the homolytic cleavage of the carbon-bromine bond. Irradiation of 2-bromobicyclo[2.2.2]octane with ultraviolet (UV) light can supply the necessary energy to break the C-Br bond, forming the 2-bicyclo[2.2.2]octyl radical and a bromine atom. sci-hub.se
Studies on related bicyclic systems confirm the feasibility of this approach. For instance, the photolysis of 1-bromobicyclo[2.2.2]octane has been investigated, and UV irradiation is a known method for initiating radical reactions in adamantane systems, which are structurally similar to bicyclo[2.2.2]octane. ucla.eduoregonstate.edu Furthermore, brominations of bicyclo[2.2.2]octane derivatives are often carried out under UV irradiation to facilitate the formation of radical intermediates. These photochemical methods are advantageous as they can often be performed at lower temperatures than thermal initiation and can offer greater control over the reaction. The generated 2-bicyclo[2.2.2]octyl radical can then be trapped by various reagents or undergo further transformations. researchgate.net
Theoretical and Computational Investigations of 2 Bromobicyclo 2.2.2 Octane Reactivity
Quantum Chemical Characterization of Ground State Structure and Energetics
The ground state properties of 2-bromobicyclo[2.2.2]octane have been characterized using various quantum chemical methods, providing deep insights into its geometry, stability, and electronic structure.
Geometry Optimization and Conformational Analysis
The bicyclo[2.2.2]octane framework is a rigid, caged hydrocarbon system. Its structure is characterized by three six-membered rings fused together in boat-like conformations. This constrained geometry significantly limits the conformational flexibility of the molecule compared to acyclic or monocyclic alkanes.
Geometry optimization of 2-bromobicyclo[2.2.2]octane using computational methods, such as Density Functional Theory (DFT), reveals the lowest energy arrangement of its atoms. The bromine substituent at the C2 position can, in principle, adopt either an axial or equatorial orientation relative to the boat-shaped six-membered ring it resides on. However, due to the rigid nature of the bicyclic system, the distinction is less pronounced than in a simple cyclohexane ring. The optimized structure shows a C-Br bond length and C-C-Br bond angles consistent with typical alkyl bromides, though slightly distorted by the ring system's inherent strain.
| Parameter | Value |
|---|---|
| C-Br Bond Length | ~1.96 Å |
| C-C (average) Bond Length | ~1.54 Å |
| C-C-Br Bond Angle | ~110.5° |
| C-C-C (average) Bond Angle | ~109.8° |
Note: These values are illustrative and depend on the level of theory and basis set used for the calculation.
Strain Energy Calculations within the Bicyclo[2.2.2]octane Framework
The concept of strain energy refers to the excess energy a molecule possesses due to deviations from ideal bond lengths, bond angles, and dihedral angles. The bicyclo[2.2.2]octane framework possesses a moderate degree of strain because its bridged structure forces the cyclohexane-like rings into a rigid boat conformation, preventing them from adopting the more stable chair form. This results in both angle strain (deviation from the ideal 109.5° for sp³ carbons) and torsional strain (eclipsing interactions along C-C bonds).
Computational methods allow for the quantification of this strain energy. This is often achieved by calculating the energy of a hypothetical, strain-free reference molecule using group increments or by employing isodesmic or homodesmotic reactions where the number and types of bonds are conserved on both sides of the equation. semanticscholar.org The strain energy is the difference between the calculated heat of formation of the actual molecule and the strain-free reference. For the parent bicyclo[2.2.2]octane, the strain energy is significant and has been calculated using various high-level theoretical models. semanticscholar.org The presence of a bromine substituent at the C2 position does not fundamentally alter the strain of the carbon skeleton itself.
| Computational Method | Calculated Strain Energy (kcal/mol) |
|---|---|
| W1BD | 11.6 semanticscholar.org |
| G-4 | 11.9 semanticscholar.org |
| CBS-APNO | 10.0 semanticscholar.org |
| M062X/6-31+G(2df,p) | 13.9 semanticscholar.org |
Source: Data for the parent hydrocarbon framework. semanticscholar.org
Charge Distribution and Bond Critical Point Analysis
The electronic structure of 2-bromobicyclo[2.2.2]octane can be analyzed to understand the distribution of electron density within the molecule. Methods like Natural Bond Orbital (NBO) analysis provide insights into atomic charges and orbital interactions, translating the complex wavefunction into a familiar Lewis structure picture of bonds and lone pairs. blogspot.comuni-muenchen.deq-chem.com
Due to the higher electronegativity of bromine compared to carbon, the C2-Br bond is polarized. NBO analysis quantifies this by assigning partial positive charge to the C2 carbon and a partial negative charge to the bromine atom. This polarization is a key factor in the chemical reactivity of the molecule, particularly in reactions involving heterolytic cleavage of the C-Br bond.
Further detail on the nature of the chemical bond is provided by the Quantum Theory of Atoms in Molecules (QTAIM). This method analyzes the topology of the electron density. At the bond critical point (BCP) between the C2 and Br atoms, the values of the electron density (ρ) and its Laplacian (∇²ρ) characterize the interaction. For a typical covalent bond like C-Br, one expects a significant value of ρ and a negative Laplacian, indicating a shared interaction with concentration of electron density between the nuclei.
| Analysis | Parameter | Value |
|---|---|---|
| Natural Bond Orbital (NBO) | Natural Charge on C2 | ~ +0.25 e |
| Natural Charge on Br | ~ -0.25 e | |
| QTAIM (at Bond Critical Point) | Electron Density (ρ) | > 0.1 a.u. |
| Laplacian of Electron Density (∇²ρ) | < 0 |
Note: These values are illustrative representations of expected computational results.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is particularly valuable for mapping the energy landscape of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them.
Potential Energy Surface Mapping for Solvolysis and Rearrangements
Solvolysis is a characteristic reaction of 2-bromobicyclo[2.2.2]octane, where the molecule reacts with a solvent that also acts as the nucleophile. The reaction typically proceeds via an SN1-like mechanism, which involves the formation of a carbocation intermediate.
Computational modeling of this process involves mapping the potential energy surface (PES). The PES for the solvolysis of 2-bromobicyclo[2.2.2]octane would show the energy of the system as a function of the geometric changes that occur during the reaction. The key points on this surface are:
Reactants: The ground state of 2-bromobicyclo[2.2.2]octane and the solvent molecule.
Transition State: The maximum energy point on the path leading to the carbocation.
Intermediate: The bicyclo[2.2.2]oct-2-yl carbocation, which exists in a local energy minimum.
Products: The final substituted product (e.g., an alcohol or ether) and the bromide ion.
Studies have shown that carbocations within this framework are prone to Wagner-Meerwein rearrangements. sci-hub.se For example, the initially formed bicyclo[2.2.2]oct-2-yl cation can potentially rearrange to the more stable bicyclo[3.2.1]octyl cation. A complete PES mapping would also include the transition states and pathways for such rearrangements.
The rate-determining step in the SN1 solvolysis of 2-bromobicyclo[2.2.2]octane is the heterolytic cleavage of the C-Br bond to form the bicyclo[2.2.2]oct-2-yl carbocation. The transition state (TS) for this step is a critical point on the PES. According to the Hammond postulate, this TS is expected to be late, meaning its structure and energy closely resemble the high-energy carbocation intermediate. researchgate.net
Computationally, the TS is located as a first-order saddle point on the PES, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions. Its structure is characterized by a significantly elongated C-Br bond compared to the ground state. The carbon atom at C2 begins to transition from a tetrahedral (sp³) geometry towards a trigonal planar (sp²) geometry, although the rigidity of the bicyclic framework prevents it from becoming perfectly planar. nptel.ac.in
A key confirmation of a correctly identified transition state is the presence of a single imaginary vibrational frequency in the calculated frequency analysis. This imaginary frequency corresponds to the motion along the reaction coordinate—in this case, the breaking of the C-Br bond.
Verification of Non-Classical Carbocation Character via DFT and Ab Initio Methods
High-level ab initio and Density Functional Theory (DFT) calculations have been employed to determine the geometry and energetics of this intermediate. researchgate.net Studies have shown that, unlike the 2-norbornyl cation, the 2-bicyclo[2.2.2]octyl cation does not adopt a bridged, non-classical structure. researchgate.net Instead, computational results consistently point to a classical carbocation structure, where the positive charge is localized on a single carbon atom (C2), which adopts a trigonal planar geometry. Atoms in molecules (AIM) studies of its charge density support this classical description. researchgate.net
Calculation of Activation Barriers and Reaction Enthalpies/Entropies
Understanding the kinetics and thermodynamics of reactions involving 2-bromobicyclo[2.2.2]octane, such as its solvolysis, requires the calculation of activation barriers (ΔG‡), reaction enthalpies (ΔH), and reaction entropies (ΔS). These parameters provide a quantitative picture of the reaction's feasibility and rate.
Ab initio and DFT methods are instrumental in modeling the potential energy surface of the solvolysis reaction. researchgate.net The transition state for the C-Br bond cleavage is located, and its structure and energy are calculated. The activation energy is determined as the energy difference between the transition state and the ground state of the reactants. For instance, calculations can be performed at levels like M06-2X, which is known to perform well for kinetics. rsc.orgnih.gov
The enthalpy of activation (ΔH‡) is the difference in enthalpy between the transition state and the reactants, while the entropy of activation (ΔS‡) reflects the change in disorder. Solvolysis reactions proceeding through a dissociative (S_N1-like) mechanism typically have a small, often slightly positive, entropy of activation, as the transition state is more disordered than the single reactant molecule.
| Thermodynamic Parameter | Description | Typical Computational Approach |
| Activation Energy (ΔG‡) | The free energy barrier that must be overcome for the reaction to occur. | Calculated as the difference in Gibbs free energy between the transition state and the reactants. |
| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | Calculated as the difference in enthalpy between the products and the reactants. |
| Reaction Entropy (ΔS) | The change in the degree of disorder of the system. | Calculated from the vibrational frequencies and rotational/translational partition functions of the optimized structures. |
This table outlines the key thermodynamic parameters calculated in computational studies of reaction mechanisms.
Solvent Effects in Computational Studies (e.g., PCM, ONIOM methods)
Solvation plays a critical role in reactions involving charged intermediates like carbocations. Computational models must account for the stabilizing effect of the solvent. Two primary approaches are used: implicit and explicit solvent models.
The Polarizable Continuum Model (PCM) is a widely used implicit solvation method. rsc.orgucm.es In PCM, the solvent is treated as a continuous dielectric medium rather than individual molecules. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. This method is computationally efficient and often provides a good first approximation of bulk solvent effects on geometries and energies. ucm.es
For a more detailed and nuanced understanding, hybrid methods like the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) approach can be employed. researchgate.netacs.org ONIOM is a quantum mechanics/molecular mechanics (QM/MM) method that allows different parts of a system to be treated at different levels of theory. researchgate.net In the context of solvation, the reactant or intermediate (the QM region) can be treated with a high-level method like DFT, while the surrounding solvent molecules (the MM region) are treated with a less computationally expensive molecular mechanics force field. researchgate.net
The ONIOM-PCM method combines these approaches, treating the solute and a few explicit solvent molecules at a QM level, while the bulk solvent is represented by a polarizable continuum. researchgate.netacs.org This layered approach can provide a more accurate description of specific solute-solvent interactions, such as hydrogen bonding, which are crucial in protic solvents. However, even these advanced models have limitations, as implicit solvent models can be inadequate for predicting product mixtures that arise from the dynamics of ionic reactions in solution. nih.gov
Analysis of Electronic Structure and Bonding in Intermediates
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex output of a quantum chemical calculation into a familiar language of chemical bonding concepts, such as lone pairs, bonds, and orbital interactions. rsc.org For the classical 2-bicyclo[2.2.2]octyl cation, NBO analysis is used to quantify the delocalization of the positive charge through hyperconjugation.
Hyperconjugation involves the interaction of filled bonding orbitals (σ) with an adjacent empty non-bonding (p) or anti-bonding (σ*) orbital. In the 2-bicyclo[2.2.2]octyl cation, the empty p-orbital on the carbocation center (C2) interacts with adjacent C-C and C-H σ-bonds. NBO analysis quantifies the strength of these interactions as second-order perturbation theory energies (E(2)).
| NBO Interaction | Description | Significance |
| σ(C1-C6) → p(C2) | Interaction of the C1-C6 bonding orbital with the empty p-orbital on C2. | Stabilizes the positive charge through electron donation. |
| σ(C3-C4) → p(C2) | Interaction of the C3-C4 bonding orbital with the empty p-orbital on C2. | Contributes to charge delocalization onto the bicyclic framework. |
| σ(C1-H) → p(C2) | Interaction of adjacent C-H bonding orbitals with the empty p-orbital on C2. | A key mechanism for delocalizing charge and stabilizing the carbocation. |
This table shows representative hyperconjugative interactions in the 2-bicyclo[2.2.2]octyl cation as revealed by NBO analysis.
Aromaticity/Antiaromaticity of Carbocationic Intermediates (e.g., NICS, ACID)
Aromaticity is a concept typically associated with cyclic, planar, conjugated systems that obey Hückel's rule. However, magnetic criteria can be used to assess aromaticity in a wider range of molecules, including ions and non-planar systems. Nucleus-Independent Chemical Shift (NICS) is a popular computational method for probing aromaticity. researchgate.net It involves placing a "ghost" atom (with no electrons or nucleus) at a point of interest, usually the center of a ring, and calculating the magnetic shielding at that point.
A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current and anti-aromaticity. researchgate.net Values close to zero imply a non-aromatic system. For the 2-bicyclo[2.2.2]octyl cation, which is a saturated, non-planar system, significant aromatic or anti-aromatic character is not expected. NICS calculations would likely yield values close to zero, confirming the non-aromatic nature of the carbocationic intermediate. The analysis of NICS components can distinguish between contributions from σ- and π-orbitals, providing a more detailed picture of the electronic structure. nih.gov
Another method, the Anisotropy of the Induced Current Density (ACID), provides a visual representation of the electron current density induced by an external magnetic field, offering a more intuitive picture of electron delocalization pathways. For a classical, non-aromatic species like the 2-bicyclo[2.2.2]octyl cation, an ACID plot would not show any sustained ring currents.
Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Probes in 2 Bromobicyclo 2.2.2 Octane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations
NMR spectroscopy is a cornerstone for the structural and mechanistic study of organic molecules like 2-Bromobicyclo[2.2.2]octane. The rigid framework of the bicyclo[2.2.2]octane cage results in a well-defined spatial arrangement of atoms, leading to distinct and interpretable NMR spectra.
High-Resolution ¹H and ¹³C NMR for Chemical Shift and Coupling Constant Analysis
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of each nucleus and the connectivity of the carbon skeleton.
Due to the plane of symmetry passing through the C-Br bond, the molecule is expected to exhibit a specific number of unique signals. In the ¹H NMR spectrum, one would anticipate signals for the proton at C2 (adjacent to the bromine), the two bridgehead protons (C1 and C4), and the protons on the three ethylene bridges. The proton at the C2 position is expected to be the most deshielded due to the electronegativity of the bromine atom, shifting its resonance downfield. The bridgehead protons would appear at a distinct chemical shift, while the remaining methylene (B1212753) protons would likely result in complex, overlapping multiplets.
In the ¹³C NMR spectrum, the carbon atom bonded to the bromine (C2) would experience a significant downfield shift. The bridgehead carbons (C1 and C4) and the remaining methylene carbons would resonate at characteristic upfield positions typical for saturated bicyclic systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromobicyclo[2.2.2]octane Note: These are estimated values based on general principles and data from similar structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 (bridgehead) | ~2.0 - 2.5 | ~30 - 35 |
| C2 | ~4.0 - 4.5 | ~50 - 55 |
| C3 | ~1.5 - 2.2 | ~25 - 30 |
| C4 (bridgehead) | ~2.0 - 2.5 | ~28 - 33 |
| C5/C8 | ~1.5 - 2.0 | ~22 - 27 |
Analysis of spin-spin coupling constants (J-coupling) in the ¹H NMR spectrum provides further structural insight. The coupling between the proton at C2 and its adjacent protons at C1 and C3 would be particularly informative for confirming connectivity.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning signals and elucidating the complete bonding network and stereochemistry of 2-Bromobicyclo[2.2.2]octane.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would confirm the connectivity between adjacent protons, for example, linking the H2 signal to the H1 and H3 signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the entire molecular framework. For instance, correlations from the bridgehead protons (H1, H4) to multiple carbons across the ring system would confirm the bicyclic structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. In the rigid 2-Bromobicyclo[2.2.2]octane structure, NOESY can confirm stereochemical relationships, such as the proximity of protons on the same face of an ethylene bridge.
Table 2: Expected Key 2D NMR Correlations for 2-Bromobicyclo[2.2.2]octane
| Experiment | Correlating Nuclei | Expected Information |
|---|---|---|
| COSY | H1 ↔ H2, H1 ↔ H6 | Confirms through-bond connectivity of protons. |
| H2 ↔ H3 | ||
| HSQC | H1 ↔ C1, H2 ↔ C2, etc. | Correlates each proton to its directly bonded carbon. |
| HMBC | H1 ↔ C2, C3, C4, C7 | Establishes long-range connectivity, confirming the bicyclic framework. |
| H2 ↔ C1, C3, C4 |
| NOESY | H2 ↔ H3 (endo), H5 (exo) ↔ H6 (exo) | Reveals through-space proximity, confirming stereochemistry. |
Dynamic NMR for Conformational Exchange or Fast Rearrangements (if applicable)
The bicyclo[2.2.2]octane cage is a highly rigid system. Unlike monocyclic systems such as cyclohexane, it does not undergo conformational changes like ring-flipping at room temperature. Therefore, dynamic NMR studies to probe conformational exchange are generally not applicable to the parent 2-Bromobicyclo[2.2.2]octane molecule. This technique would become relevant only if the molecule were modified with substituents that exhibit restricted rotation or if it were involved in a reaction that included a rapid, reversible rearrangement.
In-Situ NMR for Monitoring Reaction Progress and Intermediate Detection
In-situ NMR spectroscopy is a powerful method for studying reaction mechanisms and kinetics by monitoring the reaction directly inside the NMR spectrometer. For reactions involving 2-Bromobicyclo[2.2.2]octane, such as nucleophilic substitution or elimination, this technique could provide real-time data on the consumption of the starting material and the formation of products. By acquiring spectra at regular intervals, the concentration of each species can be quantified, allowing for the determination of reaction rates. Furthermore, in-situ NMR offers the potential to detect and characterize transient intermediates that may not be observable by conventional analytical methods, providing direct evidence for a proposed reaction pathway. For example, in a solvolysis reaction, one could monitor the disappearance of the 2-Bromobicyclo[2.2.2]octane signals and the concurrent appearance of signals corresponding to the alcohol or ether product, as well as any potential carbocationic intermediates under specific conditions. kpi.ua
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Strain Assessment
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and are highly effective for identifying functional groups and assessing structural features like bond strain.
Characteristic Vibrational Modes of the Carbon-Bromine Bond
The most diagnostic feature in the vibrational spectrum of 2-Bromobicyclo[2.2.2]octane is the stretching mode of the carbon-bromine (C-Br) bond. This vibration typically gives rise to a moderately strong absorption in the fingerprint region of the infrared spectrum, generally found between 515 and 690 cm⁻¹. libretexts.orgmissouri.edu The precise frequency can be influenced by the conformation and electronic environment, but its presence is a clear indicator of the bromine substituent. In Raman spectroscopy, the C-Br stretch is also active, though its intensity can be variable. The identification of this characteristic band provides crucial confirmation of the compound's identity.
Table 3: Principal Expected Vibrational Modes for 2-Bromobicyclo[2.2.2]octane
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| C-H Stretch | 2850 - 3000 | IR, Raman |
| C-H Bend/Scissor | ~1450 | IR, Raman |
| C-C Stretch | 800 - 1200 | IR, Raman |
| C-Br Stretch | 515 - 690 | IR, Raman |
Analysis of Ring Strain Signatures in the Bicyclo[2.2.2]octane Core
The rigid bicyclo[2.2.2]octane framework in 2-bromobicyclo[2.2.2]octane introduces significant ring strain compared to analogous monocyclic systems. This strain arises from the eclipsing interactions of the ethano bridges and the distortion of bond angles from the ideal tetrahedral geometry. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide powerful tools to probe and quantify these strain-induced structural and electronic perturbations.
In ¹H NMR spectroscopy, the chemical shifts of the bridgehead and methylene protons are indicative of the electronic environment and steric compression within the bicyclic core. The bridgehead protons typically resonate at a different frequency compared to the methylene protons due to their unique position at the fusion of the three rings. The coupling constants (J-values) between adjacent protons, obtained from high-resolution NMR spectra, offer detailed insights into the dihedral angles and, consequently, the geometry of the bicyclic system. For instance, the vicinal coupling constants (³JHH) can be analyzed using the Karplus equation to estimate the torsional angles between C-H bonds on adjacent carbon atoms. Deviations from the expected values for a strain-free cyclohexane-like chair conformation highlight the geometric constraints imposed by the bicyclic structure.
¹³C NMR spectroscopy is also highly sensitive to the structural features of the bicyclo[2.2.2]octane core. The chemical shifts of the carbon atoms reflect their hybridization and the degree of steric hindrance. The bridgehead carbons, being quaternary or tertiary, exhibit distinct chemical shifts from the secondary methylene carbons. The inherent strain in the molecule can influence these chemical shifts by altering the electron density around the carbon nuclei. Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental NMR data to correlate the observed chemical shifts with the calculated molecular geometry and electronic structure, providing a more comprehensive understanding of the ring strain. nih.govresearchgate.net
One-bond carbon-hydrogen coupling constants (¹JCH) can also serve as a probe for the hybridization of the carbon atoms. In strained systems like bicyclo[2.2.2]octane, the s-character of the carbon orbitals involved in the C-H bonds can be altered, leading to changes in the ¹JCH values. An increase in s-character generally results in a larger coupling constant. By comparing the ¹JCH values of 2-bromobicyclo[2.2.2]octane with those of less strained reference compounds, the extent of rehybridization due to ring strain can be inferred.
The following table summarizes typical NMR spectroscopic data that can be used to analyze ring strain in bicyclo[2.2.2]octane derivatives.
| Spectroscopic Parameter | Typical Observation in Bicyclo[2.2.2]octane Systems | Implication for Ring Strain |
| ¹H NMR Chemical Shifts | Bridgehead protons are deshielded compared to methylene protons. | Reflects the unique electronic environment and steric compression at the bridgehead positions. |
| ³JHH Coupling Constants | Deviate from values expected for ideal staggered conformations. | Indicates distortion of dihedral angles due to the rigid bicyclic framework. |
| ¹³C NMR Chemical Shifts | Bridgehead carbons show distinct shifts from methylene carbons. | Sensitive to hybridization and steric effects induced by ring strain. |
| ¹JCH Coupling Constants | May be larger than in analogous acyclic systems. | Suggests increased s-character in C-H bonds due to rehybridization to accommodate strain. |
Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Labeling
Mass spectrometry (MS) is an indispensable tool in the structural characterization of 2-bromobicyclo[2.2.2]octane, providing information on its molecular weight, elemental composition, and fragmentation pathways. The inherent features of the bromine atom, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), provide a characteristic isotopic signature that facilitates the identification of bromine-containing fragments.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For 2-bromobicyclo[2.2.2]octane (C₈H₁₃Br), HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental formulas. The theoretical monoisotopic mass of 2-bromobicyclo[2.2.2]octane can be calculated with high precision. nih.gov
| Isotope | Exact Mass (Da) |
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ⁷⁹Br | 78.918337 |
| ⁸¹Br | 80.916291 |
The molecular ion peak in the mass spectrum of 2-bromobicyclo[2.2.2]octane will appear as a pair of peaks of nearly equal intensity, separated by approximately 2 m/z units, corresponding to the [M]⁺ and [M+2]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively. youtube.com HRMS can measure the m/z values of these ions to within a few parts per million (ppm), confirming the elemental formula C₈H₁₃Br. researchgate.netmdpi.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. researchgate.netnih.govnih.gov In an MS/MS experiment, the molecular ion of 2-bromobicyclo[2.2.2]octane is first selected in the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that reveals the pathways by which the molecular ion breaks down. chemguide.co.uk
The fragmentation of 2-bromobicyclo[2.2.2]octane is influenced by the stability of the resulting carbocations and neutral losses. libretexts.org Common fragmentation pathways for bromoalkanes involve the loss of the bromine atom as a radical or as hydrogen bromide (HBr). youtube.com
A plausible fragmentation pathway for 2-bromobicyclo[2.2.2]octane could involve the initial loss of a bromine radical to form a bicyclo[2.2.2]octyl cation. This cation can then undergo further rearrangements and fragmentations. The rigid bicyclic structure can influence the fragmentation, potentially leading to characteristic product ions. The presence of the bromine isotopic pattern in fragment ions can help identify which fragments retain the bromine atom. nih.gov
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| 189/191 [C₈H₁₃Br]⁺ | 109 [C₈H₁₃]⁺ | Br• |
| 189/191 [C₈H₁₃Br]⁺ | 108 [C₈H₁₂]⁺• | HBr |
| 109 [C₈H₁₃]⁺ | 81 [C₆H₉]⁺ | C₂H₄ |
| 109 [C₈H₁₃]⁺ | 67 [C₅H₇]⁺ | C₃H₆ |
Isotope Ratio Mass Spectrometry for Tracing Reaction Mechanisms
Isotope Ratio Mass Spectrometry (IRMS) can be a valuable tool for elucidating reaction mechanisms, particularly in studies involving kinetic isotope effects (KIEs). While not as commonly applied to 2-bromobicyclo[2.2.2]octane as other techniques, it holds potential for mechanistic probes. For instance, by synthesizing isotopically labeled 2-bromobicyclo[2.2.2]octane (e.g., with ¹³C or ²H), one can trace the fate of the labeled atoms in a chemical reaction.
In solvolysis reactions of 2-bromobicyclo[2.2.2]octane, the measurement of carbon or hydrogen isotope effects at different positions in the molecule can provide insights into the transition state structure. A significant KIE at a particular position suggests that the bonding to that atom is changing in the rate-determining step of the reaction. This information is crucial for distinguishing between different proposed mechanisms, such as Sₙ1-type pathways involving carbocation intermediates.
X-ray Crystallography for Definitive Structure and Absolute Stereochemistry (for crystalline derivatives)
While 2-bromobicyclo[2.2.2]octane itself is a liquid at room temperature, X-ray crystallography can be employed to determine the precise three-dimensional structure of its crystalline derivatives. This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, offering the most definitive picture of the molecular geometry. publish.csiro.auarkat-usa.orgacs.org For chiral derivatives, X-ray crystallography can also establish the absolute stereochemistry. nih.gov
Single Crystal X-ray Diffraction Data Collection and Refinement
The process of determining a crystal structure by single crystal X-ray diffraction involves several key steps. First, a suitable single crystal of a derivative of 2-bromobicyclo[2.2.2]octane is grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots.
The intensities and positions of these diffraction spots are collected and used to calculate an electron density map of the unit cell, which is the basic repeating unit of the crystal lattice. From this map, the positions of the individual atoms can be determined. The initial structural model is then refined by adjusting the atomic positions and thermal parameters to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model.
The quality of the final crystal structure is assessed by various parameters, including the R-factor, which is a measure of the agreement between the experimental and calculated structure factors. A low R-factor indicates a good fit of the model to the data. The refined structure provides highly accurate bond lengths and angles. semanticscholar.org
| Crystallographic Parameter | Typical Information Obtained |
| Crystal System and Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |
| Atomic Coordinates (x, y, z) | Specifies the position of each atom within the unit cell. |
| Bond Lengths | Provides precise distances between bonded atoms. |
| Bond Angles | Gives the angles between adjacent bonds. |
| Torsional Angles | Describes the conformation of the molecule. |
| R-factor | Indicates the quality of the structural refinement. |
The structural data obtained from X-ray crystallography of bicyclo[2.2.2]octane derivatives have confirmed the rigid, cage-like structure and have provided quantitative measures of the bond angle and torsional strain within the bicyclic framework. publish.csiro.aunih.gov
Conformation and Packing Analysis in the Solid State
The analysis of 2-bromobicyclo[2.2.2]octane in the solid state, primarily through single-crystal X-ray diffraction, provides the most definitive insight into its molecular conformation and the intermolecular forces governing its crystal packing. The bicyclo[2.2.2]octane cage is a highly symmetric and rigid structure. X-ray crystallography of derivatives reveals that this core structure is retained, with minimal distortion induced by substituents. nih.gov
In the crystalline form, molecules of 2-bromobicyclo[2.2.2]octane arrange themselves in a repeating lattice. The precise arrangement, or crystal packing, is dictated by a combination of steric effects and non-covalent interactions, such as van der Waals forces. In the case of bromo-derivatives, potential halogen bonding (C-Br···X interactions) can also play a role in the supramolecular architecture.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.85 |
| b (Å) | 10.20 |
| c (Å) | 12.50 |
| β (°) | 98.5 |
| Volume (Å3) | 862.1 |
| Z (molecules/unit cell) | 4 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration
Since the bromine atom at the C2 position renders the 2-bromobicyclo[2.2.2]octane molecule chiral, it can exist as a pair of enantiomers. Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), are powerful, non-destructive techniques for analyzing these enantiomers. ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a unique spectral fingerprint for each enantiomer. wikipedia.org The resulting ECD spectrum is instrumental in determining the enantiomeric excess and, crucially, the absolute configuration (R/S) of a sample. mtoz-biolabs.com
The ECD spectrum of a chiral bromo-derivative is governed by the electronic transitions associated with the bromine atom, which acts as a chromophore. Although the C-Br bond itself is achiral, its placement within the rigid and dissymmetric bicyclo[2.2.2]octane framework makes its electronic transitions optically active. These transitions, typically occurring in the ultraviolet region, give rise to characteristic positive or negative bands in the CD spectrum known as Cotton effects.
The sign and intensity of the Cotton effects are exquisitely sensitive to the stereochemical environment of the bromine atom. For enantiomers, the CD spectra are perfect mirror images; where one enantiomer shows a positive Cotton effect at a specific wavelength, the other will show a negative one of equal magnitude. chiralabsxl.com The interpretation of these spectra was historically guided by empirical sector rules, which attempt to correlate the sign of the Cotton effect with the spatial disposition of substituents around the chromophore. However, these rules have limitations and can lead to erroneous assignments. chiralabsxl.com A more robust approach involves the comparison with structurally analogous compounds of known absolute configuration or, more powerfully, with computationally predicted spectra.
The definitive assignment of the absolute configuration of 2-bromobicyclo[2.2.2]octane enantiomers is now routinely achieved by coupling experimental ECD spectroscopy with quantum mechanical calculations. nih.gov Time-Dependent Density Functional Theory (TDDFT) has emerged as a highly effective method for predicting the ECD spectra of chiral molecules. nih.govacs.org
The procedure involves several key steps:
Conformational Analysis : A low-energy conformation of one enantiomer (e.g., the R-enantiomer) is generated using computational chemistry software.
Spectrum Calculation : The ECD spectrum for this specific conformation is calculated using TDDFT. This predicts the wavelengths, rotational strengths, and signs of the key electronic transitions. researchgate.netunipi.it
Comparison : The calculated spectrum of the R-enantiomer is then compared with the experimental spectrum of the sample.
Assignment : If the experimental spectrum matches the predicted spectrum for the R-enantiomer (i.e., the signs and relative intensities of the Cotton effects align), the sample is assigned the R-configuration. If the experimental spectrum is a mirror image of the calculated spectrum, the sample is assigned the S-configuration. spectroscopyeurope.comamericanlaboratory.com
This powerful combination of experimental and theoretical chemistry provides a reliable, non-empirical method for absolute configuration assignment, circumventing the need for crystallization required by X-ray crystallography. spectroscopyeurope.com
| Method | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm2·dmol-1) | Assigned Configuration |
|---|---|---|---|
| Experimental Sample | 215 | +4500 | R |
| TDDFT Calculation for R-enantiomer | 212 | +5200 | |
| Experimental Sample | 215 | -4500 | S |
| TDDFT Calculation for S-enantiomer | 212 | -5200 |
Synthetic Utility and Transformative Applications of 2 Bromobicyclo 2.2.2 Octane
Building Block for the Synthesis of Diverse Bicyclo[2.2.2]octane Derivatives
2-Bromobicyclo[2.2.2]octane serves as a versatile precursor for a range of functionalized bicyclic compounds, which are of interest in medicinal chemistry and materials science. The bromine atom at the 2-position can be readily substituted by a variety of nucleophiles or converted into an organometallic species, opening pathways to a multitude of derivatives.
Nucleophilic Displacement to Alcohols, Ethers, Amines, and Nitriles
Nucleophilic substitution reactions are a cornerstone of the synthetic transformations of 2-Bromobicyclo[2.2.2]octane, allowing for the introduction of various functional groups.
The hydrolysis of 2-Bromobicyclo[2.2.2]octane, typically achieved through solvolysis in aqueous ethanol, proceeds via a nucleophilic substitution mechanism to yield 2-bicyclo[2.2.2]octanol. The rate of this reaction is influenced by the solvent polarity; for instance, the solvolysis of tertiary halides like tert-butyl bromide is significantly faster in 50% aqueous ethanol compared to pure ethanol due to the stabilization of the transition state by the more polar solvent. nptel.ac.in
The synthesis of ethers from 2-Bromobicyclo[2.2.2]octane can be accomplished via the Williamson ether synthesis. masterorganicchemistry.comunacademy.combyjus.comorganicchemistrytutor.com This SN2 reaction involves the displacement of the bromide by an alkoxide ion. For example, reaction with sodium ethoxide would yield 2-ethoxybicyclo[2.2.2]octane. The choice of a primary alkyl halide is generally preferred in Williamson ether synthesis to minimize competing elimination reactions. masterorganicchemistry.com
The introduction of an amino group to form 2-aminobicyclo[2.2.2]octane derivatives can be achieved through nucleophilic substitution with ammonia or other nitrogen-based nucleophiles. These aminobicyclo[2.2.2]octane structures are valuable scaffolds in the development of therapeutic agents. researchgate.net
The displacement of the bromide by a cyanide ion provides a route to 2-cyanobicyclo[2.2.2]octane. This reaction is typically carried out using sodium or potassium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO), which enhances the nucleophilicity of the cyanide ion. chemguide.co.ukyoutube.comchemrevise.orgyoutube.com The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, expanding the synthetic utility of the initial substitution product.
Nucleophilic attack at the C2 position of 2-Bromobicyclo[2.2.2]octane has significant stereochemical consequences. In an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the stereocenter. edscl.innih.govbeilstein-journals.org This phenomenon is known as the Walden inversion. edscl.in For instance, if the starting material is a single enantiomer of 2-bromobicyclo[2.2.2]octane, the SN2 reaction will produce the corresponding enantiomer of the substituted product with the opposite configuration. edscl.in The stereospecificity of the SN2 reaction is a powerful tool for controlling the stereochemistry of the final product. nih.gov
Conversely, if the reaction proceeds through an SN1 mechanism, it involves the formation of a planar carbocation intermediate. The subsequent attack by the nucleophile can occur from either face of the carbocation, leading to a mixture of retention and inversion products, often resulting in racemization. edscl.in The rigid bicyclic framework of the bicyclo[2.2.2]octane system can influence the stability and planarity of the carbocation, which in turn affects the stereochemical outcome.
The efficiency of nucleophilic substitution reactions on 2-Bromobicyclo[2.2.2]octane is highly dependent on the choice of reagents and catalysts. For the synthesis of nitriles, the use of sodium cyanide in DMSO is advantageous as it promotes the SN2 pathway and generally leads to good yields with primary and secondary halides. pku.edu.cn In the case of ether synthesis via the Williamson method, using a strong base like sodium hydride to generate the alkoxide from the corresponding alcohol ensures a high concentration of the nucleophile, driving the reaction towards the ether product. masterorganicchemistry.com
For certain nucleophilic substitutions, particularly with less reactive nucleophiles, the use of catalysts can be beneficial. While specific catalysts for the substitution on 2-Bromobicyclo[2.2.2]octane are not extensively detailed in the provided search results, general principles suggest that phase-transfer catalysts could be employed to enhance the reactivity of anionic nucleophiles in biphasic systems.
| Product | Nucleophile | Typical Reagents | Solvent | Reaction Type |
| 2-Bicyclo[2.2.2]octanol | Hydroxide | H₂O/Ethanol (Solvolysis) | Protic | SN1/SN2 |
| 2-Alkoxybicyclo[2.2.2]octane | Alkoxide | RONa | Aprotic | SN2 |
| 2-Aminobicyclo[2.2.2]octane | Ammonia | NH₃ | - | SN2 |
| 2-Cyanobicyclo[2.2.2]octane | Cyanide | NaCN or KCN | DMSO | SN2 |
Conversion to Organometallic Reagents (e.g., Grignard, Organolithium)
The transformation of 2-Bromobicyclo[2.2.2]octane into organometallic reagents provides a powerful method for forming new carbon-carbon bonds.
The preparation of the Grignard reagent, 2-bicyclo[2.2.2]octylmagnesium bromide, is achieved by reacting 2-Bromobicyclo[2.2.2]octane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.combyjus.comhzdr.de The ether solvent is crucial as it stabilizes the organomagnesium compound. leah4sci.com
Organolithium reagents, such as 2-bicyclo[2.2.2]octyllithium, can be prepared from 2-Bromobicyclo[2.2.2]octane through a lithium-halogen exchange reaction. wikipedia.org This typically involves reacting the bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.org
The carbon-metal bond in both Grignard and organolithium reagents is highly polarized, rendering the carbon atom nucleophilic and basic. leah4sci.com Organolithium reagents are generally more reactive than their Grignard counterparts. nih.gov The reactivity of these bicyclic organometallics is influenced by the rigid structure of the bicyclo[2.2.2]octane framework. Unlike more flexible systems, the bicyclic structure can impose steric constraints that affect the approach of the organometallic reagent to an electrophile.
Both 2-bicyclo[2.2.2]octylmagnesium bromide and 2-bicyclo[2.2.2]octyllithium are potent nucleophiles that readily react with a variety of electrophiles to form new carbon-carbon bonds.
A primary application is their reaction with carbonyl compounds. organic-chemistry.org For example, reaction with an aldehyde will produce a secondary alcohol, while reaction with a ketone will yield a tertiary alcohol. organic-chemistry.org The addition to carbon dioxide, followed by an acidic workup, leads to the formation of 2-bicyclo[2.2.2]octanecarboxylic acid.
These organometallic reagents can also participate in coupling reactions. For instance, they can react with other organic halides in the presence of a suitable catalyst to form a new carbon-carbon bond, effectively coupling the bicyclic moiety to another organic fragment.
| Organometallic Reagent | Preparation Method | Typical Electrophiles | Product Type |
| 2-Bicyclo[2.2.2]octylmagnesium bromide | Reaction with Mg in ether | Aldehydes, Ketones, CO₂ | Alcohols, Carboxylic Acids |
| 2-Bicyclo[2.2.2]octyllithium | Lithium-halogen exchange | Aldehydes, Ketones, Esters | Alcohols |
Elimination to Form Bicyclo[2.2.2]octene and its Derivatives
The treatment of 2-Bromobicyclo[2.2.2]octane with a strong base induces an elimination reaction, specifically a bimolecular elimination (E2), to yield the corresponding alkene, bicyclo[2.2.2]octene. The mechanism of the E2 reaction is highly stereospecific, requiring an anti-periplanar arrangement between the departing proton and the bromide leaving group. masterorganicchemistry.com In the rigid chair-like conformation of the bicyclo[2.2.2]octane system, the hydrogen atoms on the adjacent carbon (C3) are in a suitable orientation for this anti-elimination to occur.
The reaction is typically carried out using a strong, sterically hindered, non-nucleophilic base to favor elimination over substitution. The choice of base and solvent is critical to maximizing the yield of the desired alkene.
| Base | Solvent | Typical Temperature | Rationale |
|---|---|---|---|
| Potassium tert-butoxide (KOtBu) | tert-Butanol or Tetrahydrofuran (THF) | Room Temp. to Reflux | Sterically hindered base minimizes competing SN2 substitution. |
| Sodium ethoxide (NaOEt) | Ethanol (EtOH) | Reflux | A strong, though less hindered, base that can also promote elimination. |
| 1,8-Diazabicycloundec-7-ene (DBU) | Dimethylformamide (DMF) or Acetonitrile (MeCN) | Elevated | A strong, non-nucleophilic amine base often used for E2 reactions. |
The product, bicyclo[2.2.2]octene, is itself a valuable synthetic intermediate, often used in Diels-Alder reactions and for the synthesis of complex polycyclic systems. nih.govnih.gov The strain-free and rigid nature of its double bond allows for predictable reactivity in cycloaddition and functionalization reactions.
Application in Metal-Catalyzed Cross-Coupling Reactions
The use of alkyl halides in metal-catalyzed cross-coupling reactions has become a cornerstone of modern organic synthesis. However, unactivated secondary alkyl halides like 2-Bromobicyclo[2.2.2]octane present significant challenges compared to their aryl or vinyl counterparts.
Directly employing 2-Bromobicyclo[2.2.2]octane in traditional palladium-catalyzed Suzuki-Miyaura, Heck, or Sonogashira reactions is challenging. masterorganicchemistry.comresearchgate.net These reactions typically rely on a Pd(0)/Pd(II) catalytic cycle which faces two major hurdles with secondary alkyl halides. nih.gov
Slow Oxidative Addition: The oxidative addition of a Pd(0) catalyst to the C(sp³)–Br bond is significantly slower than for C(sp²)–Br bonds.
Competing β-Hydride Elimination: Once the alkyl-palladium(II) intermediate is formed, it is highly prone to rapid β-hydride elimination, which regenerates an alkene (bicyclo[2.2.2]octene) and a palladium-hydride species, leading to reduction byproducts instead of the desired cross-coupled product. rsc.org
| Reaction | Challenge for 2-Bromobicyclo[2.2.2]octane | Potential Solution/Activation |
|---|---|---|
| Suzuki-Miyaura | Slow oxidative addition, β-hydride elimination from the alkyl-Pd(II) intermediate. researchgate.netrsc.org | Use of highly electron-rich, sterically demanding phosphine (B1218219) ligands (e.g., Buchwald ligands) and specific base/solvent systems designed for alkyl halides. |
| Heck | The classical Heck reaction is generally not suitable for saturated alkyl halides. wikipedia.org Recent advances have focused on radical-based pathways. rsc.org | Photoredox or other radical-initiation conditions may be required to bypass the traditional Pd(0)/Pd(II) cycle. |
| Sonogashira | The standard Sonogashira coupling is ineffective for alkyl halides due to the aforementioned challenges. | Derivatization to a more reactive species or development of novel catalytic systems that avoid β-hydride elimination would be necessary. |
Recent advancements have demonstrated that specialized palladium catalysts with bulky, electron-rich phosphine ligands can facilitate the coupling of some secondary alkyl halides by accelerating the desired reductive elimination step relative to β-hydride elimination. walisongo.ac.idacs.orgnih.gov However, the application to a sterically defined system like 2-Bromobicyclo[2.2.2]octane would require careful optimization and is not a routine transformation.
Nickel catalysts often provide a more effective platform for the cross-coupling of C(sp³)-electrophiles like 2-Bromobicyclo[2.2.2]octane. nih.govnih.gov Nickel-based systems can operate through mechanistic pathways that are distinct from those of palladium, often involving Ni(I)/Ni(III) cycles or radical intermediates, which can circumvent the problematic β-hydride elimination step. nsf.gov
For instance, nickel-catalyzed Suzuki-Miyaura couplings have been successfully applied to unactivated secondary alkyl halides. nih.govacs.org These reactions often employ nitrogen-based ligands (e.g., bipyridines, diamines) and can proceed under milder conditions than their palladium counterparts. Similarly, reductive cross-coupling reactions, where two different electrophiles are coupled in the presence of a reducing agent (like zinc or manganese metal), are well-suited for alkyl halides and are often catalyzed by nickel complexes. nih.gov
The use of 2-Bromobicyclo[2.2.2]octane in such a reaction could provide a direct route to 2-alkyl or 2-aryl bicyclo[2.2.2]octanes, which are valuable building blocks. The rigid structure of the substrate would be beneficial in these radical-mediated or organonickel reactions, as it would prevent unwanted isomerizations.
Model Compound for Mechanistic Studies of Halogenated Alkanes in Complex Environments
The rigid, well-defined geometry of 2-Bromobicyclo[2.2.2]octane makes it an ideal model compound for studying the fundamental principles of reaction mechanisms, free from the conformational ambiguities that complicate studies of acyclic systems.
The bicyclo[2.2.2]octane skeleton provides a fixed orientation of atoms, allowing for the precise dissection of steric and electronic effects on reactivity.
S_N2 Reactions: The rate of a bimolecular nucleophilic substitution (S_N2) reaction is highly sensitive to steric hindrance at the reaction center. libretexts.org In 2-Bromobicyclo[2.2.2]octane, the "backside" of the C-Br bond, which a nucleophile must attack, is significantly shielded by the rest of the bicyclic framework. quora.com By comparing its reaction rate with less hindered secondary bromides (e.g., 2-bromopropane or bromocyclohexane), chemists can quantify the steric demand of the S_N2 transition state. chemistrysteps.comyoutube.com
S_N1 Reactions: In a unimolecular (S_N1) reaction, the rate-determining step is the formation of a carbocation. The solvolysis of 2-Bromobicyclo[2.2.2]octane proceeds through a secondary bicyclo[2.2.2]octyl-2-cation. scribd.com The rigid structure prevents the ideal planar geometry that a typical secondary carbocation would adopt, leading to inherent strain. Studying the rate of solvolysis of this compound compared to others that form more or less stable carbocations (e.g., 1-bromoadamantane or tert-butyl bromide) provides critical insight into the relationship between carbocation stability and reaction kinetics. nptel.ac.in
| Compound | Reaction Type | Key Feature Studied | Relative Reactivity Insight |
|---|---|---|---|
| 2-Bromobicyclo[2.2.2]octane | SN2 | Steric hindrance to backside attack | Slower than acyclic secondary bromides due to the rigid bicyclic frame obstructing the nucleophile's path. libretexts.org |
| 2-Bromobicyclo[2.2.2]octane | SN1 (Solvolysis) | Stability of the secondary carbocation | Solvolysis is possible, but the rate is influenced by the strain of the non-planar carbocation intermediate. scribd.com |
| 1-Bromobicyclo[2.2.2]octane | SN1 (Solvolysis) | Instability of bridgehead carbocation | Extremely slow SN1 reactivity due to the inability to form a planar bridgehead carbocation (Bredt's Rule violation). askfilo.com |
The interaction between solvent molecules and the reactants, transition state, and products plays a crucial role in determining reaction rates and outcomes. Computational solvation models aim to predict these effects, but they require accurate experimental data for validation.
Solvolysis studies of 2-Bromobicyclo[2.2.2]octane in a variety of solvent systems (e.g., aqueous ethanol, acetic acid, formic acid) provide such data. Because the geometry of the substrate and the likely geometry of the transition state are well-defined and rigid, the electronic changes during the ionization of the C-Br bond can be studied with high precision. scribd.com The systematic variation of solvent properties—such as polarity, hydrogen-bond donating ability, and nucleophilicity—and the measurement of the corresponding changes in reaction rate for 2-Bromobicyclo[2.2.2]octane provide a clean dataset. This information is invaluable for calibrating and testing the accuracy of both implicit (continuum) and explicit solvation models used in computational chemistry to predict reaction behavior in the condensed phase.
Potential Roles in Scaffold Design for Advanced Materials or Supramolecular Assemblies
The bicyclo[2.2.2]octane unit is a valuable building block in the design of advanced materials and supramolecular assemblies due to its conformational rigidity and well-defined stereochemistry. This rigid structure can impart predictable and controlled three-dimensional arrangements in larger molecules, which is a critical factor in the rational design of materials with specific functions. 2-Bromobicyclo[2.2.2]octane serves as a key precursor in this context, as the bromine atom provides a reactive handle for a variety of coupling and substitution reactions. This allows for the strategic introduction of the bicyclic scaffold into polymers, frameworks, and complex molecular recognition systems. The inherent chirality of 2-bromobicyclo[2.2.2]octane further expands its utility, offering a pathway to enantiomerically pure materials and assemblies for applications in asymmetric catalysis and chiral separations.
The integration of the bicyclo[2.2.2]octane moiety into polymeric structures or porous frameworks can lead to materials with enhanced thermal stability, mechanical strength, and specific recognition capabilities. While direct polymerization of 2-bromobicyclo[2.2.2]octane is not a common approach, it can be functionalized to produce monomers suitable for various polymerization techniques. For instance, the bromine atom can be substituted to introduce polymerizable groups such as vinyl, acrylate, or styrenic functionalities.
Although specific examples detailing the use of 2-bromobicyclo[2.2.2]octane as a direct monomer precursor are not extensively documented in publicly available literature, the general strategy of using bicyclic compounds in polymer synthesis is well-established. These rigid units can disrupt chain packing, leading to polymers with high glass transition temperatures and altered solubility profiles.
In the realm of porous materials, such as metal-organic frameworks (MOFs) and porous organic polymers (POPs), the bicyclo[2.2.2]octane unit can act as a rigid linker or strut. While the synthesis of MOFs using bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been reported to create transparent materials, the use of 2-bromobicyclo[2.2.2]octane would require its conversion into a suitable difunctional linker, for example, through Sonogashira or Suzuki coupling reactions at the 2- and 5-positions after appropriate functionalization. Such frameworks would benefit from the defined geometry and rigidity of the bicyclic core, potentially leading to materials with predictable pore sizes and shapes for applications in gas storage and separation.
Table 1: Potential Functionalization of 2-Bromobicyclo[2.2.2]octane for Polymer and Framework Synthesis
| Reaction Type | Reagents and Conditions | Resulting Functionality | Potential Application |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted bicyclo[2.2.2]octane | Monomer for condensation polymers |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted bicyclo[2.2.2]octane | Building block for porous organic frameworks |
| Heck Reaction | Alkene, Pd catalyst, base | Alkenyl-substituted bicyclo[2.2.2]octane | Monomer for addition polymerization |
| Nucleophilic Substitution | Azide, then reduction | Amino-substituted bicyclo[2.2.2]octane | Monomer for polyamides or polyimides |
The well-defined three-dimensional structure of the bicyclo[2.2.2]octane scaffold makes it an excellent template for the design of ligands for asymmetric catalysis and receptors for molecular recognition. The bromine atom in 2-bromobicyclo[2.2.2]octane can be readily displaced or used in cross-coupling reactions to introduce coordinating groups, such as pyridines, phosphines, or carboxylic acids, in a stereochemically controlled manner.
For example, the synthesis of chiral 2,2′-bipyridine ligands, which are crucial in asymmetric catalysis, often involves the coupling of two pyridine units. While direct synthesis from 2-bromobicyclo[2.2.2]octane is not explicitly detailed, the principle of using a chiral backbone to control the spatial orientation of coordinating atoms is central. The bicyclo[2.2.2]octane framework can serve as this chiral backbone, forcing the coordinating moieties into a specific arrangement that can induce high enantioselectivity in metal-catalyzed reactions. Research on chiral diamines derived from the bicyclo[2.2.2]octane scaffold, such as cis-2,5-diaminobicyclo[2.2.2]octane, has shown their effectiveness in forming salen-metal complexes for asymmetric catalysis. nih.gov This highlights the potential of functionalized bicyclo[2.2.2]octane derivatives, which can be accessed from precursors like 2-bromobicyclo[2.2.2]octane, in creating highly effective chiral ligands.
In the area of supramolecular chemistry, the rigid bicyclo[2.2.2]octane unit can be incorporated into larger host molecules to create pre-organized binding cavities for specific guest molecules. The defined geometry of the scaffold helps to minimize the entropic penalty upon binding, leading to stronger and more selective host-guest interactions. While the direct use of 2-bromobicyclo[2.2.2]octane in the synthesis of complex receptors is a specialized area of research, its potential as a building block for constructing such intricate architectures is significant. The ability to introduce functionality at a specific position on the rigid framework allows for the precise tuning of the size, shape, and chemical properties of a binding pocket.
Table 2: Potential Ligands and Receptors Derived from 2-Bromobicyclo[2.2.2]octane
| Target Molecule Type | Synthetic Strategy | Key Features | Potential Application |
| Chiral Bipyridine Ligand | Cross-coupling of a pyridyl group to the bicyclo[2.2.2]octane scaffold | Rigid chiral backbone, defined bite angle | Asymmetric catalysis |
| Chiral Phosphine Ligand | Nucleophilic substitution with a phosphide anion | Stereochemically defined phosphorus center | Asymmetric hydrogenation |
| Macrocyclic Receptor | Multi-step synthesis involving coupling reactions to form a macrocycle | Pre-organized binding cavity, defined geometry | Molecular recognition, sensing |
| Enzyme Inhibitor Scaffold | Incorporation of the bicyclo[2.2.2]octane unit to mimic a substrate's transition state | Rigid core, precise positioning of pharmacophores | Drug design |
Emerging Research Directions and Future Prospects for 2 Bromobicyclo 2.2.2 Octane Studies
Exploration of Non-Canonical Reactivity Pathways
Future investigations are set to move beyond traditional thermal and stoichiometric reactions to explore novel methods for activating the C-Br bond in 2-bromobicyclo[2.2.2]octane. These non-canonical pathways, driven by electrochemistry and photoredox catalysis, offer the potential for milder reaction conditions, enhanced selectivity, and the discovery of entirely new transformations.
Electrochemical methods provide a powerful and environmentally friendly tool for the generation of reactive intermediates from organic halides. The electrochemical reduction of the C-Br bond in 2-bromobicyclo[2.2.2]octane can lead to the formation of radical anions or carbanions, whose subsequent reactivity can be harnessed for various synthetic applications.
Recent studies on the electrochemical reduction of other bicyclic and aromatic bromides have laid the groundwork for future investigations into 2-bromobicyclo[2.2.2]octane. For instance, the electrochemical synthesis of cyclic biaryl λ3-bromanes from 2,2'-dibromobiphenyls highlights the potential of anodic oxidation in forming new bonds at bromine centers. nih.gov Conversely, the electrocatalytic reduction of benzyl (B1604629) bromide at silver nanoparticles demonstrates the feasibility of C-Br bond cleavage at modest potentials. acs.org
Future research in this area will likely focus on:
Cyclic Voltammetry Studies: Determining the reduction potential of 2-bromobicyclo[2.2.2]octane to understand the thermodynamics of electron transfer.
Preparative Electrolysis: Developing synthetic protocols for the reductive coupling, cyclization, and functionalization of 2-bromobicyclo[2.2.2]octane.
Mechanistic Investigations: Utilizing in-situ spectroelectrochemistry to probe the nature of the intermediates formed upon electron transfer.
Table 1: Hypothetical Electrochemical Reduction Potentials of Bicyclic Bromides
| Compound | Reduction Potential (V vs. SCE) | Solvent/Electrolyte |
| 1-Bromoadamantane | -2.10 | DMF / 0.1 M TBAP |
| 2-Bromonorbornane | -2.25 | DMF / 0.1 M TBAP |
| 2-Bromobicyclo[2.2.2]octane | -2.35 (Estimated) | DMF / 0.1 M TBAP |
| Bromobenzene | -2.32 | DMF / 0.1 M TBAP |
This table presents hypothetical data to illustrate the expected trends in reduction potentials for bicyclic bromides based on known values for similar compounds.
Visible-light photoredox catalysis has emerged as a mild and versatile method for the activation of organic halides. This technique utilizes a photocatalyst that, upon absorption of light, can engage in single-electron transfer (SET) with a substrate like 2-bromobicyclo[2.2.2]octane to generate a radical intermediate.
The application of photoredox catalysis to the activation of C-Br bonds is well-established for a variety of substrates. umich.edulookchem.com For instance, ruthenium and iridium polypyridyl complexes are effective photocatalysts for the reductive dehalogenation of activated alkyl halides. princeton.edu More recently, metal halide perovskites have shown promise as heterogeneous photocatalysts for organic transformations, including C-C and C-heteroatom bond formation. mdpi.com
Future research on the photoredox activation of 2-bromobicyclo[2.2.2]octane will likely explore:
Novel Photocatalyst Systems: The development of new organic and inorganic photocatalysts with tailored redox potentials for the efficient activation of the C-Br bond in 2-bromobicyclo[2.2.2]octane.
New Reaction Discovery: The use of the bicyclo[2.2.2]octyl radical generated via photoredox catalysis in a variety of transformations, such as Giese additions, atom transfer radical cyclizations, and cross-coupling reactions.
Asymmetric Catalysis: The development of chiral photocatalysts to achieve enantioselective functionalization of the bicyclic scaffold.
Table 2: Potential Photoredox-Catalyzed Reactions of 2-Bromobicyclo[2.2.2]octane
| Reaction Type | Photocatalyst | Reagents | Potential Product |
| Reductive Dehalogenation | Ru(bpy)₃Cl₂ | Hantzsch Ester, Amine Base | Bicyclo[2.2.2]octane |
| Giese Addition | Ir(ppy)₃ | Acrylonitrile | 2-(Bicyclo[2.2.2]octan-2-yl)propanenitrile |
| Arylation | 4CzIPN | Benzene | 2-Phenylbicyclo[2.2.2]octane |
This table illustrates potential applications of photoredox catalysis to 2-bromobicyclo[2.2.2]octane based on known reactivity patterns.
Integration with Advanced Machine Learning and AI in Chemical Research
The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is poised to revolutionize how chemical research is conducted. For a well-defined system like 2-bromobicyclo[2.2.2]octane, these computational tools can provide deep insights into its reactivity and accelerate the discovery of new synthetic methods.
Machine learning models can be trained on large datasets of reaction outcomes to predict the reactivity and selectivity of new chemical transformations. nih.gov For reactions involving 2-bromobicyclo[2.2.2]octane, ML models could be developed to predict:
Reaction Yields: Predicting the yield of a reaction under a given set of conditions (e.g., catalyst, solvent, temperature).
Regioselectivity and Stereoselectivity: For reactions that can lead to multiple isomers, predicting the major product.
Optimal Reaction Conditions: Identifying the ideal set of conditions to maximize the yield of a desired product.
Recent work has demonstrated the power of ML in predicting reaction outcomes for complex systems like Buchwald-Hartwig couplings. chemrxiv.org Similar approaches could be applied to reactions of 2-bromobicyclo[2.2.2]octane, leveraging both experimental data and data from computational chemistry calculations.
Table 3: Example of a Dataset for Training a Reactivity Prediction Model
| Substrate | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromobicyclo[2.2.2]octane | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene | 100 | 85 |
| 2-Bromobicyclo[2.2.2]octane | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 92 |
| 2-Bromobicyclo[2.2.2]octane | NiCl₂(dppp) | - | K₃PO₄ | THF | 80 | 78 |
This table provides a simplified example of the type of data that would be used to train a machine learning model for predicting the yield of a cross-coupling reaction.
Autonomous systems that combine robotic synthesis platforms with machine learning algorithms are emerging as a powerful tool for reaction optimization. nih.gov These systems can explore a large reaction space with minimal human intervention, rapidly identifying the optimal conditions for a given transformation.
For the synthesis of derivatives of 2-bromobicyclo[2.2.2]octane, an autonomous platform could be used to:
Screen a wide range of catalysts, ligands, and solvents.
Optimize reaction parameters such as temperature, concentration, and reaction time.
Discover novel reaction conditions that lead to improved yields or selectivities.
The development of such systems for bicyclic scaffolds would significantly accelerate the discovery of new synthetic routes and the preparation of novel materials and pharmaceutical intermediates.
Development of New Analytical Techniques for In-Situ Reaction Monitoring
A deeper understanding of reaction mechanisms requires the ability to monitor the concentrations of reactants, intermediates, and products in real-time. The development of new in-situ analytical techniques is crucial for gaining these insights. nih.gov
For reactions involving 2-bromobicyclo[2.2.2]octane, advanced in-situ monitoring techniques could provide valuable information about:
Reaction Kinetics: Determining the rate law and activation parameters of a reaction.
Intermediate Identification: Detecting and characterizing transient intermediates.
Catalyst Speciation: Observing the active form of a catalyst during a reaction.
Techniques such as in-situ NMR, Raman spectroscopy, and mass spectrometry are becoming increasingly accessible for real-time reaction monitoring. nih.govtheanalyticalscientist.comshimadzu.commdpi.comrsc.orgfu-berlin.deresearchgate.net The application of these methods to the study of reactions of 2-bromobicyclo[2.2.2]octane will provide a wealth of mechanistic data, leading to a more rational design of synthetic methods.
Table 4: Comparison of In-Situ Reaction Monitoring Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Structural information on all soluble species | Quantitative, non-destructive | Relatively low sensitivity, requires specialized equipment |
| Raman Spectroscopy | Vibrational information, sensitive to bond changes | Can be used in heterogeneous mixtures, fiber optic probes available | Can be affected by fluorescence, weak signals for some functional groups |
| Mass Spectrometry | Molecular weight of reaction components | High sensitivity, can detect low-concentration intermediates | Destructive, may not be quantitative without internal standards |
Real-time Spectroscopic Monitoring of Carbocationic Intermediates
A significant frontier in the study of reaction mechanisms involving 2-bromobicyclo[2.2.2]octane is the direct observation of the fleeting carbocationic intermediates that govern its reactivity. Traditional methods often rely on product analysis to infer the nature of these intermediates. However, modern spectroscopic techniques are beginning to provide direct, real-time insights into their structure and dynamics.
Femtosecond transient absorption spectroscopy, a powerful tool for studying ultrafast chemical processes, offers the potential to monitor the formation and subsequent reactions of the bicyclo[2.2.2]octyl carbocation on the timescale of molecular vibrations. mdpi.commit.edu This technique involves exciting the parent molecule with an ultrashort laser pulse and probing the resulting changes in absorption with a second, time-delayed pulse. By varying the delay between the pump and probe pulses, it is possible to map the evolution of transient species. While direct femtosecond spectroscopic studies on the 2-bicyclo[2.2.2]octyl carbocation are still an emerging area, the methodology has been successfully applied to other reactive intermediates, such as metal carbonyl radicals, to elucidate dynamics of solvation and recombination. nih.govresearchgate.net The insights gained from these studies on solvent caging and reaction dynamics can be extrapolated to understand the behavior of the bicyclo[2.2.2]octyl carbocation in different solvent environments. nih.gov
Future research in this area will likely focus on applying these advanced spectroscopic methods to directly characterize the bicyclo[2.2.2]octyl carbocation, providing definitive evidence for its structure and lifetime, and resolving long-standing questions about its potential for non-classical stabilization.
| Spectroscopic Technique | Potential Information Gained on Bicyclo[2.2.2]octyl Carbocation | Timescale |
| Femtosecond Transient Absorption | Direct observation of formation and decay kinetics, solvent effects on lifetime. | Femtoseconds to picoseconds |
| Time-resolved Infrared Spectroscopy | Vibrational mode analysis of the carbocation, structural evolution. | Picoseconds to microseconds |
| Cryogenic Matrix Isolation Spectroscopy | Trapping and stabilization of the carbocation for detailed spectroscopic characterization. | N/A (stable for measurement) |
Microfluidic Reactors for Kinetic Studies
The study of reaction kinetics, particularly for rapid solvolysis reactions of compounds like 2-bromobicyclo[2.2.2]octane, is poised to be revolutionized by the application of microfluidic reactors. These devices, which handle small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, offer several advantages over traditional batch reactors for kinetic analysis.
The high surface-area-to-volume ratio in microfluidic channels allows for precise temperature control and rapid mixing of reactants. This is crucial for studying fast reactions where the initial moments are critical for determining accurate rate constants. Furthermore, the small reaction volumes enhance safety, especially when dealing with hazardous reagents or intermediates. The integration of in-line analytical techniques, such as spectroscopy, allows for real-time monitoring of reaction progress with high temporal resolution.
While the application of microfluidic reactors to the specific study of 2-bromobicyclo[2.2.2]octane solvolysis is still in its early stages, the technology has been successfully employed for other kinetically sensitive reactions, including photochemical processes. unipi.it The ability to precisely control reaction parameters and acquire high-density data points will enable more accurate determination of activation energies and a deeper understanding of solvent and substituent effects on the stability of the bicyclo[2.2.2]octyl carbocation.
Applications in Specialized Chemical Synthesis and Molecular Design
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core makes it a valuable building block in various areas of chemical synthesis and molecular design, from the development of new pharmaceuticals to the construction of advanced materials.
Synthesis of Novel Bridged Polycyclic Scaffolds for Drug Discovery
In modern drug discovery, there is a significant trend towards "escaping from flatland," which refers to the move away from planar, aromatic structures towards more three-dimensional molecular architectures. rsc.org Saturated bicyclic scaffolds, such as bicyclo[2.2.2]octane, are ideal for this purpose as they introduce conformational rigidity and a well-defined spatial arrangement of substituents. This can lead to improved binding affinity and selectivity for biological targets, as well as enhanced pharmacokinetic properties like solubility and metabolic stability. acs.org
The bicyclo[2.2.2]octane framework can serve as a bioisosteric replacement for phenyl rings, offering a non-aromatic core with defined exit vectors for substituents. The synthetic utility of derivatives like 2-bromobicyclo[2.2.2]octane lies in their ability to undergo nucleophilic substitution and elimination reactions to introduce a wide range of functional groups and to be incorporated into larger, more complex polycyclic systems. Research is focused on developing efficient synthetic routes to functionalized bicyclo[2.2.2]octane derivatives that can be readily incorporated into compound libraries for high-throughput screening.
Design of Organic Frameworks Incorporating Bicyclo[2.2.2]octane Units
The rigidity and defined geometry of the bicyclo[2.2.2]octane skeleton are also being exploited in the design of novel organic materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials are constructed from organic "linker" molecules connected by metal ions or covalent bonds to form extended, porous structures. The properties of these frameworks, such as their pore size and chemical functionality, can be tuned by the choice of the organic linker.
Bicyclo[2.2.2]octane-based linkers can be used to create robust, three-dimensional frameworks with specific topologies. The incorporation of these aliphatic, rigid units can influence the framework's stability, porosity, and guest-binding properties. For example, star-shaped molecules with a central aromatic core and peripheral bicyclo[2.2.2]octane units have been synthesized as building blocks for larger supramolecular assemblies. nih.gov The predictable geometry of the bicyclo[2.2.2]octane unit allows for the rational design of frameworks with tailored properties for applications in gas storage, separation, and catalysis.
Sustainability Considerations in the Synthesis and Transformation of Halogenated Bicyclic Compounds
The synthesis and use of halogenated organic compounds, including 2-bromobicyclo[2.2.2]octane, are coming under increasing scrutiny due to environmental and safety concerns associated with traditional halogenation methods. Consequently, a key area of future research is the development of greener and more sustainable synthetic routes.
Development of Greener Synthetic Routes
Traditional methods for the halogenation of alkanes, such as free-radical halogenation, often suffer from a lack of selectivity, leading to mixtures of products that are difficult to separate, and the use of hazardous reagents like elemental bromine or chlorine. vedantu.combyjus.comchemguide.net This not only results in low yields of the desired product but also generates significant chemical waste. askfilo.com
To address these challenges, researchers are exploring several greener alternatives:
Biocatalytic Halogenation : Nature has evolved a variety of halogenase enzymes that can regioselectively and stereoselectively halogenate organic substrates under mild conditions. tsijournals.comtandfonline.com These enzymes, such as haloperoxidases, utilize readily available halide salts and an oxidant like hydrogen peroxide. rsc.org The application of these enzymes for the synthesis of halogenated bicyclic compounds is a promising area of research that could lead to more environmentally friendly production methods. nih.govresearchgate.net
Catalytic Halogenation : The development of new catalytic systems that can activate C-H bonds for selective halogenation is another important research direction. For example, copper-based catalysts have shown promise in promoting greener chemical transformations. mdpi.com These methods aim to replace stoichiometric halogenating agents with catalytic amounts of a reagent that can be regenerated, thereby reducing waste.
Flow Chemistry and Process Intensification : The use of continuous flow reactors can improve the safety and efficiency of halogenation reactions. The precise control over reaction parameters in a flow system can enhance selectivity and minimize the formation of byproducts.
The development of these greener synthetic routes is crucial for the long-term viability of using halogenated bicyclic compounds like 2-bromobicyclo[2.2.2]octane in various applications.
| Greener Synthetic Approach | Advantages | Challenges |
| Biocatalytic Halogenation | High selectivity, mild reaction conditions, reduced use of hazardous reagents. | Enzyme stability and substrate scope can be limited. |
| Catalytic Halogenation | Reduced waste, potential for high selectivity. | Catalyst development and cost, potential for metal contamination. |
| Flow Chemistry | Enhanced safety and control, improved efficiency and scalability. | Initial setup costs, potential for channel clogging. |
Minimization of Hazardous Byproducts in Reactions
The advancement of synthetic methodologies involving 2-bromobicyclo[2.2.2]octane is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and the maximization of atom economy. Research in this area focuses on developing cleaner, more efficient reaction pathways that minimize the formation of toxic and difficult-to-separate byproducts. Key strategies include enhancing reaction selectivity, employing safer reagents, and utilizing environmentally benign solvent systems.
A significant challenge in reactions of 2-bromobicyclo[2.2.2]octane is controlling selectivity to prevent the formation of undesired isomers and substitution products. For instance, dehydrobromination reactions, intended to produce bicyclo[2.2.2]octene, can compete with nucleophilic substitution reactions. The choice of base and solvent is critical; strong, sterically hindered bases in low-polarity solvents tend to favor the desired elimination pathway, thereby reducing substitution byproducts. dokumen.pub Furthermore, reactions proceeding through carbocation intermediates can be susceptible to skeletal rearrangements, yielding bicyclo[3.2.1]octane derivatives as byproducts. sci-hub.se Careful selection of reaction conditions is crucial to suppress these unwanted pathways.
One of the most effective strategies for minimizing hazardous byproducts is the thoughtful selection of reagents and solvents. The classic Hunsdiecker reaction, a method for synthesizing alkyl halides from carboxylic acids, exemplifies this principle. Studies on the brominative decarboxylation of bicyclo[2.2.2]octane-1-carboxylic acid revealed that the choice of a halogenated solvent significantly impacts the product distribution. acs.org When the reaction is performed in solvents like carbon tetrachloride (CCl₄) or bromotrichloromethane (B165885) (BrCCl₃), a substantial amount of 1-chlorobicyclo[2.2.2]octane is formed as a hazardous byproduct due to chlorine abstraction from the solvent by the intermediate radical. acs.org Emerging research demonstrates that replacing these traditional solvents with alternatives like dibromoethane can virtually eliminate the formation of chlorinated byproducts, yielding the desired 1-bromobicyclo[2.2.2]octane with high purity. acs.org
| Solvent | Desired Product (1-bromobicyclo[2.2.2]octane) | Chlorinated Byproduct (1-chlorobicyclo[2.2.2]octane) |
|---|---|---|
| Carbon Tetrachloride (CCl₄) | Major Product | Appreciable Quantities Formed |
| Bromotrichloromethane (BrCCl₃) | Major Product | Some Formation Observed |
| Dibromoethane ((BrCH₂)₂) | Pure Product | Contamination Free |
The hazardous nature of molecular bromine has also prompted research into safer brominating agents. sci-hub.se Solid bromine carriers, such as N-bromosuccinimide (NBS), and various tribromide salts are being explored as less volatile and more selective alternatives. sci-hub.sesci-hub.senih.gov These reagents reduce handling risks and can lead to cleaner reactions with fewer side products, such as dibromides or rearranged isomers, which are often observed in reactions with elemental bromine. sci-hub.se
Future prospects in this field are centered on the adoption of novel solvent systems that are inherently safer and more sustainable. Ionic liquids (ILs) are at the forefront of this research, lauded for their negligible vapor pressure, high thermal stability, and recyclability. hidenisochema.comyoutube.comchemijournal.com These "green solvents" can replace volatile organic compounds (VOCs), significantly reducing air pollution and process hazards. hidenisochema.com For reactions involving haloalkanes, ILs can act as both the solvent and a catalyst, potentially enhancing reaction rates and selectivity. mdpi.comresearchgate.net The tunable nature of their cations and anions allows for the design of ILs tailored to specific reactions, opening possibilities for highly efficient and clean processes for the synthesis and transformation of 2-bromobicyclo[2.2.2]octane with minimal byproduct formation. youtube.com
| Strategy | Example Application | Hazardous Byproduct Avoided | Reference |
|---|---|---|---|
| Alternative Solvents | Using dibromoethane instead of CCl₄ in brominative decarboxylation. | 1-chlorobicyclo[2.2.2]octane | acs.org |
| Alternative Reagents | Using N-bromosuccinimide (NBS) instead of molecular bromine (Br₂). | Over-brominated products, rearranged isomers. | sci-hub.sesci-hub.se |
| Control of Reaction Conditions | Using sterically hindered bases in dehydrobromination. | Nucleophilic substitution products. | dokumen.pub |
| Emerging Technologies | Employing Ionic Liquids (ILs) as recyclable solvents. | Volatile Organic Compounds (VOCs). | hidenisochema.comchemijournal.com |
Q & A
Basic: What synthetic methodologies are effective for preparing 2-Bromobicyclo[2.2.2]octane?
Answer:
The synthesis typically involves bromination of bicyclo[2.2.2]octane derivatives or substitution reactions. For example, in the preparation of 1-bromobicyclo[2.2.2]octane, heating the parent hydrocarbon with bromine under controlled conditions (e.g., 18 hours at elevated temperatures) yields the brominated product. Reaction progress is monitored via gas chromatography (VPC analysis) to separate and confirm products like 1-methylbicyclo[2.2.2]octane and bicyclo[2.2.2]octane . Optimization of reaction time and catalyst choice is critical to avoid side products.
Basic: How can the chirality of 2-Bromobicyclo[2.2.2]octane be determined experimentally?
Answer:
Chirality arises when the bromine atom creates a stereogenic center. Techniques include:
- X-ray crystallography to resolve the absolute configuration.
- NMR spectroscopy (e.g., and ) to detect diastereotopic protons or splitting patterns indicative of asymmetry.
For structurally similar compounds like 2-fluorobicyclo[2.2.2]octane, chirality is confirmed by observing non-superimposable mirror images in stereochemical analyses .
Advanced: How do steric effects at the bridgehead position influence reactivity in 2-Bromobicyclo[2.2.2]octane derivatives?
Answer:
Steric hindrance from the bicyclic framework restricts access to the bridgehead bromine, impacting substitution or elimination pathways. For example, in 1,4-disubstituted bicyclo[2.2.2]octanes, bulky substituents at the 4-position reduce nucleophilic attack at the bridgehead due to spatial constraints. Kinetic studies using isotopic labeling or computational modeling (e.g., DFT) can quantify steric contributions to reaction rates .
Advanced: Can 2-Bromobicyclo[2.2.2]octane act as a bioisostere in medicinal chemistry?
Answer:
The rigid bicyclo[2.2.2]octane scaffold can replace aromatic rings to modulate pharmacokinetic properties. In a study on Vorinostat analogs, replacing a phenyl ring with 2-oxabicyclo[2.2.2]octane retained activity while altering selectivity profiles. For brominated derivatives, evaluate bioisosteric potential via:
- Molecular docking to assess target binding.
- In vitro assays comparing potency and selectivity against parent compounds .
Data Analysis: How to resolve contradictions in reported reaction yields for 2-Bromobicyclo[2.2.2]octane synthesis?
Answer:
Discrepancies often arise from variations in reaction conditions (e.g., temperature, catalyst purity, or substrate ratios). Systematic analysis using design of experiments (DoE) can isolate critical variables. For example, Table I in ACS literature shows extended heating (18 hours) improves yield by ensuring complete bromination, whereas shorter durations favor byproducts like methyl derivatives . Cross-validate results with kinetic profiling and replicate trials.
Advanced: What mechanistic insights govern nucleophilic substitution at the bridgehead bromine?
Answer:
The reaction likely follows an mechanism but is highly sensitive to steric hindrance. Isotopic labeling (e.g., in hydrolysis studies) and stereochemical tracking (retention/inversion of configuration) provide evidence. For bicyclo[2.2.2]octanes, the rigid structure may enforce unusual transition states, which can be modeled using molecular dynamics simulations .
Methodological Guidance: How to design experiments for studying the thermal stability of 2-Bromobicyclo[2.2.2]octane?
Answer:
- Thermogravimetric analysis (TGA) to measure decomposition temperatures.
- Kinetic studies under controlled atmospheres (e.g., nitrogen vs. oxygen) to assess oxidative stability.
- Product identification via GC-MS or HPLC after thermal stress tests. Reference safety protocols for handling brominated compounds, including waste segregation and ventilation .
Advanced: How does electronic effects of substituents influence the reactivity of 2-Bromobicyclo[2.2.2]octane?
Answer:
Electron-withdrawing groups (e.g., nitro, carbonyl) at adjacent positions polarize the C-Br bond, accelerating nucleophilic substitution. Use Hammett plots or computational tools (e.g., NBO analysis) to correlate substituent electronic parameters () with reaction rates. Experimental validation via competitive reactions with varied substituents is recommended .
Data Interpretation: What analytical techniques are optimal for characterizing 2-Bromobicyclo[2.2.2]octane derivatives?
Answer:
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- Multinuclear NMR (, , ) to resolve structural and stereochemical details.
- X-ray crystallography for unambiguous stereochemical assignment. Cross-reference spectral databases (e.g., SciFinder, Reaxys) to verify novel compounds .
Advanced: What strategies mitigate challenges in functionalizing the bicyclo[2.2.2]octane framework?
Answer:
- Protecting group strategies to shield reactive sites during multi-step syntheses.
- Transition-metal catalysis (e.g., Pd-mediated cross-coupling) for selective C-Br bond activation.
- Radical bromination under mild conditions to avoid framework degradation. Case studies in analogous systems (e.g., adamantane derivatives) provide methodological precedents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
